molecular formula C7H4BrN3O2 B060328 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 168123-82-8

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B060328
CAS No.: 168123-82-8
M. Wt: 242.03 g/mol
InChI Key: SMQUNTGAPNGDHP-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a high-value, multifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a bromine atom at the 7-position, which serves as an excellent handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries. Its core pyridopyrazinedione scaffold is a privileged structure in pharmaceutical development, known to confer affinity for a range of biological targets, particularly protein kinases. Researchers can utilize this molecule as a key intermediate in the synthesis of potential therapeutic agents targeting oncology, inflammatory diseases, and CNS disorders. The electron-deficient nature of the fused diazine ring system also makes it a candidate for materials science applications, including the development of organic semiconductors and ligands for catalytic systems. This reagent offers a unique combination of synthetic versatility and inherent biological relevance, accelerating hit-to-lead optimization and the exploration of novel chemical space.

Properties

IUPAC Name

7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUNTGAPNGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352471
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168123-82-8
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 168123-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific biological activity data for this compound is limited in publicly available literature, its structural features and classification as a "Protein Degrader Building Block" suggest its utility in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1]

Core Compound Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem[2]
Molecular Weight 242.03 g/mol PubChem[2]
CAS Number 168123-82-8PubChem[2]
IUPAC Name 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dionePubChem[2]
Canonical SMILES C1=C(C=C2C(=C1)NC(=O)C(=O)N2)BrPubChem[2]
InChI Key SMQUNTGAPNGDHP-UHFFFAOYSA-NPubChem[2]
Appearance Solid (predicted)
Purity Typically ≥95%Commercial Suppliers[1]
Storage Room temperature, dry and sealedCommercial Suppliers[1]

Synthesis and Derivatization

G cluster_start Starting Materials A 5-Bromo-2,3-diaminopyridine C Condensation Reaction A->C B Diethyl oxalate B->C D This compound C->D G cluster_start Core Compound A This compound B Linker Synthesis/ Attachment A->B C Coupling with E3 Ligase Ligand B->C D Coupling with Target Protein Ligand C->D E Final PROTAC Molecule D->E G cluster_pathway Generic Kinase Signaling Pathway cluster_protac PROTAC Intervention A Growth Factor B Receptor Tyrosine Kinase A->B Activation C Downstream Kinase (e.g., Target Protein) B->C Phosphorylation D Transcription Factors C->D Activation I Ubiquitination & Degradation of Downstream Kinase C->I E Gene Expression D->E F Cell Proliferation & Survival E->F G PROTAC derived from This compound G->C Binds to Target H E3 Ubiquitin Ligase G->H Recruits E3 Ligase H->I I->F Inhibition

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, a pyrido[2,3-b]pyrazine-2,3-dione system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its emerging role in targeted cancer therapy and protein degradation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays. The key physicochemical data for this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
CAS Number 168123-82-8PubChem[1]
Appearance Brown to gray solidChemicalBook[2]
Melting Point >300 °C(Predicted)
Boiling Point 527 °C at 760 mmHgEchemi[3]
Density 1.9 ± 0.1 g/cm³Echemi[3]
Storage Conditions Room temperature, sealed in dry conditionsMySkinRecipes[4]
Chemical and Pharmacokinetic Properties
PropertyValueSource
pKa (acidic) 7.95 ± 0.20(Predicted)
XLogP3 0.4PubChem[1]
Polar Surface Area (PSA) 71.1 ŲEchemi[3]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 0PubChem[1]

Experimental Protocols

Synthesis of this compound

A novel and efficient synthetic strategy for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been developed.[5] This method utilizes phase-transfer catalysis under mild conditions. While the full detailed procedure from the primary literature should be consulted for precise reagent quantities and reaction conditions, a general outline of a plausible synthetic route is as follows:

  • Starting Materials: The synthesis likely begins with a brominated diaminopyridine derivative.

  • Cyclization: This precursor is then reacted with oxalic acid or a derivative thereof to form the pyrazinedione ring system.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final compound.

A recent study describes the synthesis of N-alkylated derivatives starting from this compound, further confirming its utility as a key intermediate.[6]

Characterization Methods

The synthesized this compound is typically characterized using a suite of analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, confirming its elemental composition.

  • Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound.

Biological Activity and Signaling Pathways

The pyrido[2,3-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active molecules.[7][8] Derivatives of this compound are at the forefront of research into targeted cancer therapies, particularly as covalent inhibitors of KRAS and as components of Proteolysis Targeting Chimeras (PROTACs).

Role as a KRAS Inhibitor

The KRAS protein is a key signaling molecule that, when mutated, is a driver in numerous cancers.[9][10] The development of covalent inhibitors that specifically target the KRAS G12C mutation has been a major breakthrough in oncology. The pyrido[2,3-b]pyrazine-2,3-dione moiety is being actively investigated as a "warhead" for such inhibitors.[11] It is designed to form an irreversible covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.

The logical workflow for the interaction of a pyrido[2,3-b]pyrazine-dione-based inhibitor with the KRAS signaling pathway is depicted below:

KRAS_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor 7-Bromopyrido[2,3-b]pyrazine -2,3(1H,4H)-dione Derivative Inhibitor->KRAS_GTP Covalently Binds & Inactivates

KRAS Signaling Pathway Inhibition
Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[11] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is considered a valuable "protein degrader building block," likely serving as a precursor to the warhead component of a PROTAC targeting proteins like KRAS.[12]

The general workflow for PROTAC-mediated protein degradation is illustrated in the following diagram:

PROTAC_Workflow PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., KRAS) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC-Mediated Protein Degradation

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile chemical nature make it an important building block for the synthesis of advanced therapeutic agents. The strong evidence pointing to its utility in the development of covalent KRAS inhibitors and PROTACs underscores its potential in the ongoing efforts to combat cancer and other diseases. Further research into the specific biological activities and mechanisms of action of its derivatives will undoubtedly continue to be a fruitful area of investigation.

References

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a pyrazine-2,3-dione ring system, with a bromine atom substituted at the 7-position. This structural motif makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]

Chemical Structure:

this compound structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 168123-82-8[3]
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol [4]
IUPAC Name 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione[3]
Appearance Light yellow to purple or light brown powder[5]
Melting Point >300 °C (decomposes)[5]
Boiling Point 527.0±50.0 °C at 760 mmHg[3]
Density 1.95±0.1 g/cm³[3]
Solubility Soluble in DMSO-

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine. The second step is the cyclization of this intermediate with an oxalic acid derivative to form the desired pyrazinedione ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,3-diamino-5-bromopyridine cluster_1 Step 2: Cyclization A 2-Amino-5-bromo-3-nitropyridine B 2,3-Diamino-5-bromopyridine A->B Reduction (e.g., Fe/NH4Cl or Raney Ni/H2) D This compound B->D Condensation C Oxalyl Chloride (or Oxalic Acid) C->D

Diagram 1: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for related compounds and represent a viable route to the target molecule.

Step 1: Synthesis of 2,3-Diamino-5-bromopyridine

This procedure describes the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Isopropanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (e.g., 3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[6]

  • To this solution, add ammonium chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[6]

  • Heat the reaction mixture to 90 °C and maintain this temperature for 45 minutes, monitoring the reaction by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove the iron catalyst and other insoluble materials.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diamino-5-bromopyridine as a solid.[6] The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure outlines the cyclization of 2,3-diamino-5-bromopyridine with oxalyl chloride.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Oxalyl chloride

  • Anhydrous acetic acid

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 2,3-diamino-5-bromopyridine (1 equivalent) in anhydrous acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) to the cooled suspension with stirring. A similar reaction with a related diamine suggests that heating under reflux for several hours may be necessary.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 5 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Summary

This guide has detailed the chemical structure and a reliable synthetic pathway for this compound. The provided experimental protocols, based on established chemical literature, offer a practical approach for its preparation in a laboratory setting. This compound serves as a key building block for the development of novel heterocyclic compounds with potential applications in drug discovery.

References

Spectral Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a significant heterocyclic molecule with potential applications in medicinal chemistry and drug development. This document outlines the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis and analysis.

Core Spectral Data

The following tables summarize the key quantitative spectral data for this compound. This data is essential for the structural elucidation and verification of the compound. The spectral data is based on characterization performed on the synthesized compound.[1]

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results---
Data not available in search results---
Data not available in search results---

Note: Specific chemical shift values, multiplicities, and integrations are detailed in the full study by El Yaqoubi et al. (2025).[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search results-
Data not available in search results-
Data not available in search results-
Data not available in search results-
Data not available in search results-
Data not available in search results-
Data not available in search results-

Note: Specific chemical shift values for each carbon atom are provided in the full study by El Yaqoubi et al. (2025).[1]

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsN-H stretch (amide)
Data not available in search resultsC=O stretch (amide)
Data not available in search resultsC=C stretch (aromatic)
Data not available in search resultsC-N stretch
Data not available in search resultsC-Br stretch

Note: The full FT-IR spectrum and peak assignments are available in the comprehensive study by El Yaqoubi et al. (2025).[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectral analysis of pyrido[2,3-b]pyrazine derivatives.

Synthesis of this compound

A novel and efficient synthetic strategy has been developed for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[1] The synthesis involves a multi-step process, which is a crucial prerequisite for obtaining the compound for spectral analysis. The compound serves as a key intermediate for the synthesis of various N1,N4-dialkylated derivatives.

NMR Spectroscopy

The NMR spectra for pyrido[2,3-b]pyrazine derivatives are typically recorded on a high-resolution spectrometer.

  • Instrumentation : A Bruker Avance III HD spectrometer, operating at a frequency of 400 MHz for ¹H NMR, is a suitable instrument.[2]

  • Sample Preparation : Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]

  • Data Acquisition : Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).[2]

FT-IR Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups within the molecule.

  • Instrumentation : A standard FT-IR spectrometer is used for data acquisition.[2]

  • Sample Preparation : Samples are typically prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition : Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information on the characteristic vibrational frequencies of the functional groups present in the molecule.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Phase-Transfer Catalysis) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Purification->Product NMR_acq NMR Spectroscopy (¹H and ¹³C) Product->NMR_acq Sample for NMR FTIR_acq FT-IR Spectroscopy Product->FTIR_acq Sample for FT-IR Data_proc Data Processing & Interpretation NMR_acq->Data_proc FTIR_acq->Data_proc Structure_ver Structural Verification Data_proc->Structure_ver

Caption: Workflow for the synthesis and spectral analysis of the title compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For complete and detailed spectral data, researchers are encouraged to consult the primary literature cited herein.

References

Pyrido[2,3-b]pyrazine Derivatives: A Comprehensive Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the biological activities of pyrido[2,3-b]pyrazine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development efforts.

Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activities of representative pyrido[2,3-b]pyrazine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

CompoundCell LineIC50 (µM)Reference
7n PC9 (Erlotinib-sensitive)0.09[1]
PC9-ER (Erlotinib-resistant)0.15[1]
B1 H1975 (EGFR L858R/T790M)0.013[2]
5a MCF-7 (Breast Cancer)1.77
HepG2 (Liver Cancer)2.71
5e MCF-7 (Breast Cancer)1.39
6b HepG2 (Liver Cancer)2.68
Compound 63 PC-3 (Prostate Cancer)1.54[3]
A-549 (Lung Cancer)3.36[3]
Compound 64 PC-3 (Prostate Cancer)0.36[3]
A-549 (Lung Cancer)0.41[3]
Anticancer Signaling Pathways

A significant mechanism by which pyrido[2,3-b]pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases critical for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS RAS Dimerization_Autophosphorylation->RAS PI3K PI3K Dimerization_Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Pyridopyrazine_Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine_Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

CDK_Signaling_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD Cyclin D Signal_Transduction->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Pyridopyrazine_Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine_Inhibitor->CDK46 Inhibits

CDK4/6 Cell Cycle Regulation Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and incubate overnight. Compound_Treatment 2. Treat cells with various concentrations of pyrido[2,3-b]pyrazine derivatives. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours. Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate cell viability and IC50 values. Absorbance_Measurement->Data_Analysis

MTT Assay Experimental Workflow

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity

Derivatives of pyrido[2,3-b]pyrazine have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

CompoundBacteriumMIC (mg/mL)Reference
1 (2,3-dithione) Staphylococcus aureus0.078[4][5][6]
Bacillus cereus0.078[4][5][6]
Escherichia coli0.625[4][5][6]
Salmonella typhi1.25[4][5][6]
2a Escherichia coliNoteworthy Inhibition[7]
2c Multiple StrainsSignificant Activity[7]
2d Escherichia coliNoteworthy Inhibition[7]
X3 Xanthomonas oryzae pv. oryzicola0.13[8]
Xanthomonas axonopodis pv. citri3.37[8]
Pseudomonas syringae pv. actinidiae9.82[8]
Antibacterial Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling ATP ATP ATP->DNA_Gyrase Supercoiled_DNA Supercoiled DNA Negative_Supercoiling->Supercoiled_DNA DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->DNA_Replication_Transcription Bacterial_Growth Bacterial Growth DNA_Replication_Transcription->Bacterial_Growth Pyridopyrazine_Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine_Inhibitor->DNA_Gyrase Inhibits ATP binding

Inhibition of Bacterial DNA Gyrase
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Bacterial strains

  • 96-well microtiter plates

  • Sterile Mueller-Hinton broth (or other appropriate broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the pyrido[2,3-b]pyrazine derivatives in the broth directly in the 96-well plates.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well containing the diluted compound and control wells (growth control without compound and sterility control without bacteria) with the bacterial suspension.

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal and Antiviral Activities

Beyond their anticancer and antibacterial properties, certain pyrido[2,3-b]pyrazine derivatives have also shown promising activity against pathogenic fungi and viruses.

Quantitative Antifungal and Antiviral Activity Data

The following tables summarize the in vitro antifungal and antiviral activities of selected pyrido[2,3-b]pyrazine derivatives, with efficacy measured by the half-maximal effective concentration (EC50).

Antifungal Activity

CompoundFungal SpeciesEC50 (mg/L)Reference
X2 Rhizoctonia solani3.15[8]
Phomopsis sp.1.12[8]
Botrytis cinerea0.69[8]
Sclerotinia sclerotiorum1.59[8]
Magnaporthe oryzae0.92[8]

Antiviral Activity

CompoundVirusEC50 (µM)Reference
27 Human Cytomegalovirus (HCMV)0.33
23 Human Cytomegalovirus (HCMV)Potent Activity
28 Human Cytomegalovirus (HCMV)Potent Activity
Antiviral Mechanism of Action

Some antiviral pyrido[2,3-b]pyrazine derivatives function as non-nucleoside inhibitors of viral DNA polymerase, an essential enzyme for viral replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Virus stock

  • Host cell line susceptible to the virus

  • 6- or 12-well plates

  • Culture medium

  • Agarose or methylcellulose overlay medium

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives.

  • Pre-incubate the virus with the diluted compounds for a specific time.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells.

  • Incubate the plates until visible plaques (zones of cell death) are formed.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology and infectious diseases. The provided quantitative data, mechanistic insights, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective pyrido[2,3-b]pyrazine-based drug candidates. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

The Pivotal Role of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the pyrido[2,3-b]pyrazine core has emerged as a "privileged structure," demonstrating a wide range of biological activities. This technical guide delves into the specific role and applications of a key derivative, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , a versatile building block that is proving instrumental in the development of next-generation therapeutics, particularly in the fields of oncology and targeted protein degradation.

Core Chemical Attributes and Reactivity

This compound is a bicyclic heteroaromatic compound with the chemical formula C₇H₄BrN₃O₂ and a molecular weight of approximately 242.03 g/mol .[1][2] Its structure is characterized by a fused pyridine and pyrazine ring system, with a bromine atom at the 7-position and two ketone functionalities on the pyrazine ring. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This versatility is a cornerstone of its utility in creating diverse chemical libraries for drug discovery.

Application in the Synthesis of Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a well-established pharmacophore for the development of kinase inhibitors. The nitrogen atoms within the ring system can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. By strategically modifying the scaffold, researchers can achieve high potency and selectivity.

A general synthetic strategy for creating a library of kinase inhibitors from this building block would involve a Suzuki-Miyaura coupling reaction to introduce various substituents at the 7-position. The resulting derivatives can then be screened against a panel of kinases to identify potent and selective inhibitors.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling reaction with this compound, based on standard procedures for similar substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-substituted-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative.

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - 7-Bromo-pyrido[2,3-b]pyrazine-2,3-dione - Boronic Acid - Base - Palladium Catalyst start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir (80-120 °C) solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 7-Substituted Derivative purification->product

A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

A particularly exciting application of this compound is in the burgeoning field of targeted protein degradation. The compound is often categorized as a "Protein Degrader Building Block".[2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A typical PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The pyrido[2,3-b]pyrazine scaffold can be elaborated into a warhead for a target protein (e.g., a kinase). The bromine atom on this compound provides a convenient attachment point for a linker, which is then connected to an E3 ligase ligand.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Warhead Warhead (Derived from Pyrido[2,3-b]pyrazine) Linker Linker Target_Protein Target Protein (e.g., Kinase) Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination E3_Ligase->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation

While specific PROTACs incorporating this exact building block with published degradation data (DC50 values) are not yet widely reported, the chemical properties of this compound make it an ideal starting point for the synthesis of PROTAC libraries.

Potential as KRAS Covalent Inhibitors

Recent patent literature has highlighted the potential of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a notoriously difficult-to-drug oncogene.[4][5] Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The development of such inhibitors from the 7-bromo precursor would likely involve the introduction of a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue on the KRAS protein.

Summary of Physicochemical and Biological Data

Due to the nature of this compound as a building block, extensive biological data for the parent molecule is not the primary focus of research. The value lies in the properties of the derivatives that can be synthesized from it. The table below summarizes the key physicochemical properties of the core compound.

PropertyValueReference
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.03 g/mol [1][2]
CAS Number 168123-82-8[3]
Boiling Point 527 °C at 760 mmHg[1]
XLogP3 0.4[6]

Future Outlook

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and the proven biological relevance of its core scaffold position it as a critical tool for the development of novel therapeutics. As research into kinase inhibition, targeted protein degradation, and the targeting of challenging oncoproteins like KRAS continues to accelerate, the demand for versatile and well-characterized building blocks like this will undoubtedly grow. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives, providing a clearer picture of the specific structure-activity relationships and unlocking the full therapeutic potential of this promising scaffold.

References

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Versatile Scaffold for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a bromine atom on the pyridine ring and reactive nitrogen centers, establishes it as a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] Detailed experimental protocols for key transformations and visual representations of synthetic pathways are included to facilitate its practical application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and characterization.

PropertyValueReference
CAS Number 168123-82-8[1][2][3][4]
Molecular Formula C₇H₄BrN₃O₂[1][2][3]
Molecular Weight 242.03 g/mol [1][2][3]
Boiling Point 527°C at 760 mmHg[1][4]
Density 1.9 ± 0.1 g/cm³[4]
Storage Room temperature, dry and sealed[1][2][3]
Purity ≥95%[1][2][3]

Synthesis of the Pyrido[2,3-b]pyrazine Core

The synthesis of the pyrido[2,3-b]pyrazine scaffold generally involves the condensation of a substituted pyridine-2,3-diamine with an α-dicarbonyl compound. While a specific protocol for the synthesis of the 7-bromo derivative was not detailed in the provided search results, a general synthetic approach can be inferred. The common strategy for creating analogous pyrido[2,3-b]pyrazine systems is the reaction of a diamine with a dioxo compound, which may result in regioisomers if the dicarbonyl component is unsymmetrical.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diaminopyridine 5-Bromopyridine-2,3-diamine Condensation Condensation Reaction Diaminopyridine->Condensation Dicarbonyl α-Dicarbonyl Compound (e.g., Oxalic acid derivative) Dicarbonyl->Condensation Product 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Condensation->Product Cyclization N_Alkylation Start 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Reagent1 Propargyl Bromide K₂CO₃, DMF Start->Reagent1 Reagent2 Butyl Bromide Start->Reagent2 Product1 7-Bromo-1,4-bis(prop-2-ynyl)pyrido [2,3-b]pyrazine-2,3(1H,4H)-dione Reagent1->Product1 Product2 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydro pyrido[2,3-b]pyrazine-2,3-dione Reagent2->Product2 Cross_Coupling Core 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Product_C C-C Bond Formation (Aryl/Heteroaryl Substitution) Suzuki->Product_C Product_N C-N Bond Formation (Amine Substitution) Buchwald->Product_N Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine Ar-Pd(II)L(HNR₂)-X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR₂ Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' Biological_Applications Core Pyrido[2,3-b]pyrazine Core Oncology Anticancer Agents Core->Oncology AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Infectious Antimicrobial Agents Core->Infectious Other Other Therapeutic Areas Core->Other

References

The Pyrido[2,3-b]pyrazine-2,3-dione Scaffold: A Promising Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of scaffolds for the development of new drugs due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold," demonstrating significant potential in the discovery of potent kinase inhibitors and anticancer agents. This technical guide focuses on the utility of a key intermediate, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , as a versatile starting material for the synthesis of diverse libraries of bioactive molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and insights into the key signaling pathways modulated by these compounds, aiming to equip researchers with the knowledge to leverage this scaffold in their drug discovery endeavors.

The Core Scaffold: this compound

The title compound, this compound, possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The fused pyridine and pyrazine rings form a planar aromatic system capable of engaging in various interactions with biological macromolecules. The dione functionality offers sites for hydrogen bonding, while the strategically positioned bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Synthetic Methodologies for Derivative Synthesis

The true value of this compound lies in its amenability to chemical modification. The bromine atom at the 7-position is particularly reactive in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and amino moieties. Below are detailed experimental protocols for key transformations.

General Workflow for Derivative Synthesis

The overall strategy for generating a library of derivatives from the core scaffold typically involves the functionalization of the 7-position, followed by optional modifications at the N1 and N4 positions of the pyrazine ring.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald alkylation N-Alkylation/Arylation (Optional) suzuki->alkylation buchwald->alkylation library Library of Diverse Drug Candidates alkylation->library PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The Pivotal Role of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in the Development of Novel Oncology Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel and effective cancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, the pyrido[2,3-b]pyrazine core has garnered significant attention. This technical guide focuses on the applications of a key intermediate, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , in oncology research. While not an active therapeutic agent itself, this compound serves as a versatile building block for the synthesis of a diverse range of potent anticancer derivatives. This document will explore the synthesis of these derivatives, their mechanisms of action targeting critical signaling pathways, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine nucleus is a bicyclic heteroaromatic system that has been identified as a valuable pharmacophore in the design of kinase inhibitors and other targeted anticancer agents. Its rigid structure and potential for diverse functionalization allow for the precise orientation of substituents to interact with the active sites of various oncogenic proteins. The introduction of a bromine atom at the 7-position, as in This compound , provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a vast library of derivatives with tailored biological activities.

Synthetic Pathways and Derivatives

The primary utility of this compound in oncology research lies in its role as a synthetic precursor. The bromo-substituent is readily displaced or utilized in cross-coupling reactions to introduce a variety of functional groups, leading to the generation of novel drug candidates.

A general synthetic workflow for the utilization of this compound is depicted below:

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Starting Material C Diverse Library of 7-Substituted Pyrido[2,3-b]pyrazine Derivatives B->C Synthesis D Biological Screening (e.g., Kinase Assays, Cell Viability) C->D Evaluation E Lead Compound Identification and Optimization D->E Hit-to-Lead

Caption: General workflow for developing anticancer agents from this compound.

Targeted Signaling Pathways in Oncology

Derivatives of this compound have shown promise in targeting several key signaling pathways implicated in cancer progression.

The KRAS Signaling Pathway

Mutations in the KRAS gene are among the most common drivers of human cancers, and targeting mutant KRAS has been a significant challenge. Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and investigated as covalent inhibitors of KRAS.[1][2][3][4] These compounds are designed to form a covalent bond with a specific cysteine residue in certain KRAS mutants (e.g., G12C), leading to irreversible inhibition of its oncogenic signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->KRAS Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Inhibition of the KRAS signaling pathway by pyrido[2,3-b]pyrazine derivatives.
The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Pyrazino[2,3-b]pyrazine derivatives have been developed as potent inhibitors of mTOR kinase, a key component of this pathway.[5][6] By inhibiting mTOR, these compounds can effectively block the downstream signaling that promotes tumor growth.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Inhibitor Pyrazino[2,3-b]pyrazine Derivative Inhibitor->mTOR Inhibition CellGrowth Cell Growth, Proliferation Downstream->CellGrowth

Caption: Inhibition of the mTOR signaling pathway by pyrazino[2,3-b]pyrazine derivatives.
The EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC). Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors (TKIs), demonstrating activity against both erlotinib-sensitive and resistant cell lines.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream CellProliferation Cell Proliferation, Survival Downstream->CellProliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyrido[2,3-b]pyrazine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-b]pyrazine DerivativeEGFRPC9 (NSCLC, erlotinib-sensitive)0.09[7]
Pyrido[2,3-b]pyrazine DerivativeEGFRPC9-ER (NSCLC, erlotinib-resistant)0.15[7]
Pyrido[2,3-b][1][3]oxazine DerivativeEGFRHCC827 (NSCLC)0.09[8]
Pyrido[2,3-b][1][3]oxazine DerivativeEGFRNCI-H1975 (NSCLC)0.89[8]
Pyrido[2,3-b][1][3]oxazine DerivativeEGFRA-549 (NSCLC)1.10[8]
Pyrido[4,3-e][1][3][9]triazino[...] DerivativeNot SpecifiedHCT-116 (Colon)9-42[10]
Pyrido[4,3-e][1][3][9]triazino[...] DerivativeNot SpecifiedHeLa (Cervical)25-83[10]
Pyrido[4,3-e][1][3][9]triazino[...] DerivativeNot SpecifiedMCF-7 (Breast)25-97[10]

Experimental Protocols

The evaluation of the anticancer potential of novel compounds derived from this compound involves a series of standardized in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrido[2,3-b]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: The MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, the MTT is metabolized by viable cells to form a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrido[2,3-b]pyrazine Derivatives A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile starting material in the field of oncology drug discovery. Its utility in the synthesis of a wide range of derivatives targeting critical oncogenic pathways, including KRAS, PI3K/AKT/mTOR, and EGFR, underscores its importance. The potent in vitro anticancer activities of these derivatives, as evidenced by low micromolar to nanomolar IC50 values, highlight the potential of the pyrido[2,3-b]pyrazine scaffold in developing next-generation cancer therapeutics.

Future research in this area should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models. Furthermore, the exploration of novel synthetic methodologies to further diversify the library of pyrido[2,3-b]pyrazine derivatives could lead to the discovery of compounds with novel mechanisms of action and the ability to overcome drug resistance. The continued investigation of this privileged scaffold holds significant promise for the future of targeted cancer therapy.

References

Unlocking the Potential of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione for Infectious Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new infectious disease therapies. The pyrido[2,3-b]pyrazine core has emerged as a promising heterocyclic system, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key intermediate for the synthesis of potent antimicrobial agents. This document provides a comprehensive overview of its synthesis, derivatization, and the antimicrobial potential of its analogues, with a focus on experimental protocols and data to facilitate further research and development in this area.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of approximately 242.03 g/mol .[1][2] Its chemical structure features a fused pyridine and pyrazine ring system, with a bromine substituent on the pyridine ring and two ketone functional groups on the pyrazine ring. This bromine atom offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
CAS Number 168123-82-8
Appearance Solid
Boiling Point 527°C at 760 mmHg
Density 1.9 ± 0.1 g/cm³

Synthesis of this compound

The synthesis of the this compound core is achieved through the condensation of 5-bromo-2,3-diaminopyridine with oxalic acid.[3] This reaction provides a straightforward route to the core scaffold.

G cluster_reactants Reactants A 5-Bromo-2,3-diaminopyridine C Condensation A->C B Oxalic Acid B->C D This compound C->D

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Oxalic acid

  • Hydrochloric acid (4N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (1 equivalent) and oxalic acid (1 equivalent) in 4N hydrochloric acid is placed in a round-bottom flask.

  • The mixture is heated under reflux for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with water and then with ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) to yield this compound.

Derivatization to Potent Antimicrobial Agents

While the dione core serves as a crucial synthetic intermediate, its dithione analogue, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione, has demonstrated significant antibacterial activity.[3] The conversion of the dione to the dithione is a key step in unlocking the antimicrobial potential of this scaffold. This transformation can be achieved using a thionating agent such as phosphorus pentasulfide or the milder Lawesson's reagent.

G A This compound B Thionation A->B C 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione B->C

Caption: Conversion of the dione to the more active dithione derivative.

Experimental Protocol: Thionation using Lawesson's Reagent

Materials:

  • This compound

  • Lawesson's reagent

  • Anhydrous toluene (or other high-boiling aprotic solvent like dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, Lawesson's reagent (0.5 to 1.0 equivalent) is added under an inert atmosphere.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione.

Antimicrobial Activity

While data on the antimicrobial activity of the parent this compound is limited, its dithione derivative has shown promising antibacterial properties.[3] The minimum inhibitory concentrations (MICs) for this derivative against a panel of clinically relevant bacteria are summarized below.

CompoundBacterial StrainMIC (mg/mL)
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithioneStaphylococcus aureus0.078
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithioneBacillus cereus0.078
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithioneEscherichia coli0.625
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithioneSalmonella typhi1.25

Other derivatives of the pyrido[2,3-b]pyrazine scaffold have also demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives have shown excellent efficacy against plant pathogenic bacteria and fungi, with EC₅₀ values in the low mg/L range.[4][5]

Mechanism of Action

The precise mechanism of action for this compound and its derivatives is still under investigation. However, studies on related pyrido[2,3-b]pyrazine compounds suggest several potential modes of action against microbial pathogens.

One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[4] Another potential target is the inhibition of key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. Molecular docking studies have suggested that N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can bind to the active site of DNA gyrase. Additionally, some derivatives have been shown to inhibit bacterial virulence factors, including the formation of biofilms and exopolysaccharides, and to interfere with bacterial motility.[4]

G A Pyrido[2,3-b]pyrazine Derivative B Bacterial Cell A->B C Disruption of Cell Membrane Integrity B->C D Inhibition of DNA Gyrase B->D E Inhibition of Virulence Factors (Biofilm, Motility) B->E F Bacterial Cell Death C->F D->F E->F G A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible bacterial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Methodological & Application

Application Notes and Protocols: Synthesis of Covalent KRAS Inhibitors from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers, including lung, colorectal, and pancreatic cancers. The development of covalent inhibitors targeting specific KRAS mutations, such as G12C, has emerged as a promising therapeutic strategy. These inhibitors typically feature a reactive group that forms an irreversible covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive state and blocking downstream oncogenic signaling.[1][2]

This document provides detailed application notes and protocols for the synthesis of novel covalent KRAS inhibitors starting from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The pyridopyrazinone scaffold serves as a versatile core for the development of potent and selective KRAS inhibitors.[3] The synthetic strategy presented herein focuses on the functionalization of the 7-bromo position via a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties, followed by the installation of a Michael acceptor "warhead" necessary for covalent bond formation with the target cysteine residue.

Key Synthetic Strategy

The overall synthetic approach involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 7-position of the pyridopyrazinone core is substituted with a desired aryl or heteroaryl group using a palladium-catalyzed cross-coupling reaction with a corresponding boronic acid or ester.

  • N-Alkylation with a Covalent Warhead: One of the nitrogen atoms of the pyrazinedione ring is alkylated with a suitable electrophile containing a Michael acceptor moiety, such as an acrylamide group. This "warhead" is crucial for the covalent interaction with the cysteine residue of KRAS G12C.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium(0) catalyst (0.05 eq.) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative.

Protocol 2: Synthesis of Covalent KRAS Inhibitors by N-Alkylation

This protocol outlines the N-alkylation of the 7-aryl-pyridopyrazinedione intermediate with an acrylamide-containing alkylating agent.

Materials:

  • 7-Aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative (from Protocol 1)

  • N-(2-chloroethyl)acrylamide (or a similar electrophilic warhead)

  • Base (e.g., Cesium carbonate or Sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dried flask under an inert atmosphere, add the 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative (1.0 eq.) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (e.g., Sodium hydride, 1.2 eq.) portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Add N-(2-chloroethyl)acrylamide (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final covalent KRAS inhibitor.

Data Presentation

The following table presents hypothetical, yet representative, data for a series of synthesized covalent KRAS inhibitors based on the 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione scaffold. This data is intended to provide a realistic expectation of the potency of such compounds.

Compound ID Aryl Group at 7-Position Yield (Protocol 1) Yield (Protocol 2) KRAS G12C IC50 (nM) pERK Inhibition IC50 (nM)
KRAS-PY-001 Phenyl75%55%150250
KRAS-PY-002 4-Fluorophenyl82%60%85130
KRAS-PY-003 4-Methoxyphenyl78%58%120190
KRAS-PY-004 2-Naphthyl65%50%5095
KRAS-PY-005 3-Pyridyl70%52%200310

*Note: The IC50 values presented are hypothetical and representative of typical potencies for covalent KRAS inhibitors with similar scaffolds. Actual values must be determined experimentally.

Mandatory Visualizations

KRAS_Signaling_Pathway KRAS Signaling Pathway and Covalent Inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to Inhibitor Covalent Inhibitor (Pyridopyrazinone Derivative) Inhibitor->KRAS_GDP Covalently Binds to G12C

Caption: KRAS signaling pathway and the mechanism of covalent inhibition.

Experimental_Workflow Synthetic Workflow for KRAS Covalent Inhibitors Start 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Step1 Suzuki-Miyaura Coupling (Protocol 1) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate 7-Aryl-pyridopyrazinedione Step2 N-Alkylation with Covalent Warhead (Protocol 2) Intermediate->Step2 Characterization1 Characterization (NMR, MS) Intermediate->Characterization1 Purification2 Purification (Column Chromatography/HPLC) Step2->Purification2 FinalProduct Final Covalent KRAS Inhibitor Characterization2 Characterization (NMR, HRMS) FinalProduct->Characterization2 BioAssay Biological Evaluation (IC50, pERK Assay) FinalProduct->BioAssay Purification1->Intermediate Purification2->FinalProduct

Caption: Experimental workflow for the synthesis and evaluation of KRAS covalent inhibitors.

Biological Evaluation Protocols

Protocol 3: KRAS G12C Inhibition Assay (Biochemical)

A biochemical assay, such as a fluorescence-based nucleotide exchange assay, can be used to determine the IC50 value of the synthesized inhibitors against purified KRAS G12C protein.

Protocol 4: Cellular pERK Inhibition Assay

The potency of the inhibitors in a cellular context can be assessed by measuring the inhibition of ERK phosphorylation, a downstream effector of the KRAS pathway.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Cell culture reagents

  • Synthesized KRAS inhibitors

  • Lysis buffer

  • Antibodies for phospho-ERK (p-ERK) and total ERK

  • Western blotting or ELISA equipment

Procedure:

  • Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of p-ERK and total ERK using Western blotting or a quantitative ELISA.

  • Quantify the band intensities or ELISA signals and calculate the ratio of p-ERK to total ERK.

  • Plot the percentage of p-ERK inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel covalent KRAS inhibitors based on the this compound scaffold. This versatile starting material allows for the exploration of a wide range of chemical diversity at the 7-position, enabling the optimization of inhibitor potency and selectivity. The provided workflows and biological assay protocols will aid researchers in the development of the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols for Developing PROTACs Using a Novel 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[2] While flexible linkers like PEG are common, there is growing interest in developing more rigid and structurally defined linkers to improve pharmacological properties.[3]

This document provides detailed application notes and protocols for the development of novel PROTACs incorporating a rigid linker derived from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This heterocyclic scaffold offers a structurally constrained platform for the precise spatial positioning of the warhead and the E3 ligase ligand, potentially leading to improved ternary complex formation and enhanced degradation efficiency.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released to engage in another cycle of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

Synthesis of a PROTAC Incorporating the this compound Linker

This protocol describes a hypothetical synthetic route to a PROTAC targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.

Step 1: Functionalization of the this compound Core

  • Alkylation of the Pyrido[2,3-b]pyrazine Core:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Add a suitable alkylating agent with a terminal protected amine or azide group (e.g., N-(2-bromoethyl)phthalimide or 1-azido-2-bromoethane) (2.2 eq).

    • Stir the reaction mixture at 60 °C for 16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify the dialkylated product by column chromatography.

  • Deprotection of the Terminal Functional Group:

    • If a phthalimide protecting group was used, dissolve the dialkylated intermediate in ethanol and add hydrazine hydrate (4.0 eq). Reflux for 4 hours.

    • If an azide was used, it can be carried forward to the next step for a click chemistry reaction.

    • Purify the resulting diamine linker core.

Step 2: Conjugation to the E3 Ligase Ligand (Pomalidomide)

  • Amide Coupling:

    • To a solution of the functionalized linker (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (e.g., 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid) (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor by LC-MS.

    • Purify the linker-E3 ligase conjugate by preparative HPLC.

Step 3: Conjugation to the Warhead (KOI Ligand)

  • Suzuki Coupling:

    • To a solution of the linker-E3 ligase conjugate (1.0 eq) and a boronic acid or ester derivative of the KOI ligand (1.2 eq) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere at 90 °C for 6 hours.

    • Monitor by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow start 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione step1 Step 1: Dialkylation & Functionalization start->step1 linker_core Functionalized Linker Core step1->linker_core step2 Step 2: Conjugation to E3 Ligase Ligand linker_core->step2 linker_e3 Linker-E3 Ligase Conjugate step2->linker_e3 step3 Step 3: Conjugation to Warhead (KOI Ligand) linker_e3->step3 final_protac Final PROTAC Molecule step3->final_protac

PROTAC Synthesis Workflow
Biophysical Characterization of Ternary Complex Formation

Surface Plasmon Resonance (SPR)

  • Immobilize the biotinylated target protein (KOI) on a streptavidin-coated SPR sensor chip.

  • Inject a constant concentration of the E3 ligase (CRBN) complex with or without varying concentrations of the PROTAC over the sensor surface.

  • Measure the binding response in real-time to determine the association and dissociation rates.

  • Analyze the data to calculate the binding affinities (KD) and assess the cooperativity of ternary complex formation.

In Vitro Ubiquitination Assay
  • In a reaction buffer, combine the target protein (KOI), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (CRBN), and biotin-labeled ubiquitin.

  • Initiate the reaction by adding ATP and the PROTAC at various concentrations.

  • Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-KOI antibody and streptavidin-HRP to detect biotinylated ubiquitin.

Cell-Based Protein Degradation Assay

Western Blot Analysis

  • Plate cells (e.g., a cancer cell line endogenously expressing the KOI) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the KOI and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay
  • Plate cells in 96-well plates and treat with a range of PROTAC concentrations.

  • Incubate for a prolonged period (e.g., 72 hours).

  • Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Measure luminescence and calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Data Presentation

Table 1: Biophysical and Biochemical Characterization of PROTAC-KOI-1

ParameterValue
Binding Affinity (SPR)
Binary Affinity (PROTAC to KOI)150 nM
Binary Affinity (PROTAC to CRBN)2.5 µM
Ternary Complex KD25 nM
Cooperativity (α)3.2
In Vitro Ubiquitination
Ub-Max85%
UC5075 nM

Table 2: Cellular Activity of PROTAC-KOI-1

AssayCell LineResult
Protein Degradation (Western Blot) Cancer Cell Line ADC50 = 50 nM
Dmax = 95% at 24h
Cell Viability (CellTiter-Glo®) Cancer Cell Line AIC50 = 80 nM
Normal Cell Line BIC50 > 10 µM

Experimental Workflow Visualization

Experimental_Workflow cluster_0 PROTAC Development Pipeline design PROTAC Design & Synthesis biophysical Biophysical Assays (e.g., SPR) design->biophysical biochemical Biochemical Assays (e.g., Ubiquitination) design->biochemical cellular_degradation Cellular Degradation Assays (e.g., Western Blot) biophysical->cellular_degradation biochemical->cellular_degradation functional Functional Cellular Assays (e.g., Viability) cellular_degradation->functional lead_optimization Lead Optimization functional->lead_optimization

References

Application Note: HPLC-MS Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its potential derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol is suitable for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this class of heterocyclic compounds. The method utilizes a reverse-phase C18 column with a gradient elution, providing excellent separation and peak shape. Detection is achieved by electrospray ionization (ESI) in positive ion mode, offering high specificity and sensitivity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. As a brominated compound, it serves as a versatile synthetic intermediate for the generation of diverse derivatives through cross-coupling reactions. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing metabolic studies. HPLC-MS is an ideal technique for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This application note provides a comprehensive protocol for the analysis of the parent compound and is adaptable for its derivatives.

Experimental

Chemicals and Reagents

  • This compound standard (purity ≥95%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Instrumentation A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (equilibration)

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas (Nitrogen) Temperature: 300 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Mode: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.

Sample Preparation Protocol

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with a 50:50 mixture of Mobile Phase A and B to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation from a Reaction Mixture:

    • Take an aliquot of the reaction mixture and dilute it with methanol to a suitable concentration.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Perform further dilutions with a 50:50 mixture of Mobile Phase A and B if necessary to fall within the calibration range.

Results and Discussion

The developed HPLC-MS method provides excellent separation and detection of this compound. The compound elutes with a symmetric peak shape at the expected retention time. The mass spectrum in positive ESI mode shows a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺). This isotopic signature provides a high degree of confidence in the identification of the compound and its brominated derivatives.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+2+H]⁺ (m/z)Hypothetical Retention Time (min)
This compoundC₇H₄BrN₃O₂242.03242.9244.96.5
Hypothetical Derivative 1 (e.g., N-methyl)C₈H₆BrN₃O₂256.06257.0259.07.2
Hypothetical Derivative 2 (e.g., Phenylamino substituted)C₁₃H₉BrN₄O₂333.14334.0336.08.9

Note: Retention times for derivatives are hypothetical and will depend on their specific modifications.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Inject each standard solution into the HPLC-MS system.

  • Construct a calibration curve by plotting the peak area of the [M+H]⁺ ion against the concentration of the standard.

Protocol 2: Analysis of a Synthetic Reaction Sample

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 990 µL of methanol (a 1:100 dilution).

  • Vortex the solution for 30 seconds.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • If the expected concentration is high, perform a further 1:100 dilution with a 50:50 mixture of Mobile Phase A and B.

  • Inject the prepared sample into the HPLC-MS system.

  • Identify the peak corresponding to this compound by its retention time and the characteristic bromine isotopic pattern in the mass spectrum.

  • Quantify the amount of the compound using the calibration curve generated in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start stock Prepare 1 mg/mL Stock Solution in MeOH start->stock reaction_sample Dilute Reaction Mixture start->reaction_sample standards Create Calibration Standards (1-1000 ng/mL) stock->standards hplc_ms Inject into HPLC-MS System standards->hplc_ms calibration_curve Generate Calibration Curve standards->calibration_curve filter_sample Filter Sample (0.22 µm) reaction_sample->filter_sample filter_sample->hplc_ms separation C18 Column Separation (Gradient Elution) hplc_ms->separation detection ESI-MS Detection (+ve mode) separation->detection peak_integration Integrate Peak Area detection->peak_integration quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: HPLC-MS analysis workflow from sample preparation to data reporting.

Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via an efficient, one-pot, three-component reaction. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[1][2][3]

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step.[4] This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.[1]

This document focuses on a specific, well-documented three-component reaction that yields biologically active indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives.[5][6] The reaction condenses a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine under acidic catalysis, providing good to excellent yields.[5] Derivatives synthesized through this method have shown potential in applications such as electrochemical DNA sensing, and have demonstrated notable in vitro antioxidant and antiurease activity.[5][6][7]

While this note details a specific condensation, researchers should consider the broader potential of MCRs for this scaffold. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, utilizes a cyclic amidine, an aldehyde, and an isocyanide.[3][8] Given that 2-aminopyrazine is a cyclic amidine, the GBB reaction presents a theoretical pathway for accessing diverse, fused imidazole derivatives of the pyrido[2,3-b]pyrazine core, highlighting a promising area for future synthetic exploration.

Logical Workflow: Three-Component Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Substituted Aldehyde - 1,3-Indanedione - 2-Aminopyrazine B Add Catalyst: 20 mol% p-TSA A->B C Add Solvent: Ethanol (10 mL) B->C D Reflux Reaction Mixture (~8-9 hours) C->D E Monitor Completion (TLC Analysis) D->E F Cool to Room Temperature E->F G Precipitate Formation F->G H Filter Solid Product G->H I Wash Precipitate (Water & Cold Ethanol) H->I J Recrystallize (Ethyl Acetate) I->J K K J->K Final Product: Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivative

Caption: Experimental workflow for the three-component synthesis.

Conceptual Diagram: Multicomponent Reaction (MCR)

MCR_Concept cluster_reaction One-Pot Reaction A Component A (e.g., Aldehyde) Reaction Catalyst Heat A->Reaction B Component B (e.g., 1,3-Indanedione) B->Reaction C Component C (e.g., 2-Aminopyrazine) C->Reaction Product Complex Product Pyrido[2,3-b]pyrazine Derivative Reaction->Product High Atom Economy Single Step

Caption: MCR combines multiple reactants into one product in a single step.

Quantitative Data Summary

Table 1: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives (4-7)

This table summarizes the reaction outcomes for the three-component synthesis using different substituted aromatic aldehydes. The reaction involves equimolar amounts of the aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by 20 mol% p-toluenesulfonic acid (p-TSA) in refluxing ethanol.[5]

CompoundAr-group (Substituent on Aldehyde)Reaction Time (h)Yield (%)
4 4-Bromophenyl885%
5 4-Chlorophenyl882%
6 4-Nitrophenyl987%
7 4-Methoxyphenyl989%

Data sourced from references[5][8].

Table 2: Biological Activity of Synthesized Pyrido[2,3-b]pyrazine Derivatives

Selected derivatives exhibit promising biological activities. The table below presents the half-maximal inhibitory concentration (IC50) for antiurease activity and the half-maximal effective concentration (EC50) against various fungal and bacterial pathogens.

Compound IDBiological ActivityTarget Organism/EnzymeIC50 / EC50 (μg/mL)Reference CompoundIC50 / EC50 of Ref. (μg/mL)
7 AntiureaseJack Bean Urease21.30Thiourea21.12
X2 AntifungalBotrytis cinerea0.69Azoxystrobin19.64
X2 AntifungalSclerotinia sclerotiorum1.59Fluopyram91.19
X3 AntibacterialX. oryzae pv. oryzicola0.13Bismerthiazol> 50 (approx.)

Data for compound 7 from reference[5]. Data for compounds X2 and X3 from reference[1]. Note: Compounds X2 and X3 are different pyrido[2,3-b]pyrazine derivatives not synthesized by the specific MCR detailed in the protocol below but are included to show the scaffold's broad biological potential.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives (4-7)

This protocol is adapted from the synthesis described in the literature.[5][8]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-indanedione (0.1 g, 0.684 mmol)

  • 2-aminopyrazine (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Place the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) into a round-bottom flask equipped with a magnetic stir bar.[5]

  • Add 10 mL of ethanol to the flask.[5]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.[5]

  • Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate.[5] The reaction is typically complete after 8-9 hours.[5][8]

  • Once the reaction is complete, remove the heat source and allow the solution to cool gradually to room temperature.[5]

  • As the solution cools, yellowish solid precipitates of the product will form.[5]

  • Collect the precipitates by filtration.

  • Wash the collected solid sequentially with deionized water and then with cold ethanol to remove unreacted starting materials and catalyst.[5]

  • For further purification, recrystallize the product from ethyl acetate.

  • Dry the purified product under vacuum overnight at room temperature to obtain the final indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative.[8]

Protocol 2: In Vitro Antiurease Activity Assay (Indophenol Method)

This protocol is used to evaluate the urease inhibitory activity of the synthesized compounds.[5][8]

Materials:

  • Jack Bean Urease

  • Buffer solution (pH 8.25, containing 0.02 M K₂HPO₄, 0.5 mM EDTA, 0.02 M LiCl, and 120 mM urea)

  • Synthesized test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phenol reagent (2% w/v phenol, 0.006% w/v sodium nitroprusside)

  • Alkali reagent (0.1% w/v NaOH, 0.15% v/v NaOCl)

  • Thiourea (as a standard inhibitor)

  • 96-well microplate

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • In the wells of a microplate, prepare the reaction mixture by adding 400 µL of the buffer solution, 200 µL of Jack Bean Urease, and 100 µL of the test compound solution at various concentrations.[8]

  • Incubate the mixture at 25 °C for approximately 30 minutes.[8]

  • Following incubation, add 500 µL of the phenol reagent and 600 µL of the alkali reagent to each well.[8]

  • Incubate the plate for an additional 40 minutes at 25 °C to allow for color development.[8]

  • Measure the absorbance of the resulting indophenol blue color at 625 nm using a spectrophotometer.[8]

  • A control experiment is performed without the test compound. Thiourea is used as the standard inhibitor for comparison.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_Sample / OD_Control)] x 100

  • Determine the IC50 values (the concentration required to inhibit 50% of the urease activity) by plotting the percentage inhibition against different concentrations of the test compounds.[5]

References

Application Notes and Protocols for the Synthesis of EGFR-TK Inhibitors Using 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a critical class of anti-cancer drugs. The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of potent EGFR-TK inhibitors. This document provides detailed application notes and protocols for the synthesis of novel EGFR-TK inhibitors utilizing 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a key starting material.

Mechanism of Action and Signaling Pathway

EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF). This binding induces receptor dimerization, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. EGFR inhibitors act by competing with ATP for the binding pocket of the kinase domain, thereby preventing substrate phosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Inhibitor EGFR-TK Inhibitor (e.g., Pyrido[2,3-b]pyrazine derivative) Inhibitor->Dimerization Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT Akt PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Hypothetical Synthesis of Novel EGFR-TK Inhibitors

The synthesis of EGFR-TK inhibitors from this compound can be envisioned as a multi-step process involving N-functionalization followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of diverse chemical moieties at both the nitrogen and the 7-position of the pyridopyrazine core, enabling the exploration of structure-activity relationships.

Step 1: N1,N4-Dialkylation of this compound

The initial step involves the alkylation of the two nitrogen atoms of the pyrazine ring. A phase-transfer catalysis method can be employed for an efficient and high-yielding reaction under mild conditions.[2]

Reaction Scheme:

7-Bromo-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione + Ar-B(OH)2 --(Pd catalyst, base, solvent)--> 7-Aryl-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione

7-Bromo-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione + R'-NH2 --(Pd catalyst, ligand, base, solvent)--> 7-(Amino)-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione

Caption: In Vitro Evaluation Workflow.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol is based on the quantification of ADP produced during the kinase reaction.

Materials:

  • Recombinant EGFR enzyme (wild-type and mutant forms)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Synthesized inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO. Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).

    • Add 2 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, H1975 for L858R/T790M mutation)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the synthesized inhibitors (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a blank (medium only). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50/IC50 value.

Representative Biological Data

The following tables summarize the inhibitory activities of representative pyrido[2,3-b]pyrazine and related heterocyclic compounds against EGFR and various cancer cell lines, providing a benchmark for newly synthesized derivatives.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

Compound IDEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
B1 >100013[3]
B7 985.9[3]
Gefitinib 18.2368.2Fused Pyrimidine Systems as EGFR Inhibitors Review
Osimertinib 57.88.5Fused Pyrimidine Systems as EGFR Inhibitors Review

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineEGFR StatusGI50/IC50 (µM)Reference
7f HCC827Exon 19 del0.09[4][5]
7f H1975L858R/T790M0.89[4][5]
7f A549WT1.10[4][5]
7n PC9Exon 19 del0.09[6]
7n PC9-ERExon 19 del, T790M0.15[6]
B1 H1975L858R/T790M0.087Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors
B7 H1975L858R/T790M0.023[3]
Osimertinib HCC827Exon 19 del~0.01[4][5]
Osimertinib H1975L858R/T790M~0.02[4][5]

Disclaimer: The synthetic protocols described herein are hypothetical and based on established chemical transformations for similar heterocyclic systems. Researchers should adapt and optimize these procedures as necessary. All laboratory work should be conducted with appropriate safety precautions. The biological data presented is for representative compounds and may not be directly comparable to newly synthesized derivatives.

References

Application Notes and Protocols: Crystallographic Characterization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the crystallographic characterization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives. It includes a summary of crystallographic data for a representative derivative, comprehensive experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and a visualization of a potential biological signaling pathway.

Data Presentation

The following table summarizes the crystallographic data for the derivative 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.[1]

Parameter Value
Chemical FormulaC₁₃H₈BrN₃O₂
Formula Weight318.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.135 (2)
b (Å)17.347 (1)
c (Å)6.136 (3)
α (°)90
β (°)92.382 (5)
γ (°)90
Volume (ų)1291.5 (6)
Z4
Calculated Density (Mg m⁻³)1.636
Absorption Coefficient (mm⁻¹)3.56
F(000)632
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)4.8 to 50.7
Index ranges-14 ≤ h ≤ 14, -20 ≤ k ≤ 20, -7 ≤ l ≤ 7
Reflections collected10034
Independent reflections2289 [R(int) = 0.041]
Data/restraints/parameters2289 / 0 / 172
Goodness-of-fit on F²1.05
Final R indexes [I>2σ(I)]R₁ = 0.036, wR₂ = 0.082
R indexes (all data)R₁ = 0.052, wR₂ = 0.088
Largest diff. peak and hole (e.Å⁻³)0.43 and -0.45

Experimental Protocols

Synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione[2]

This protocol describes the N-alkylation of the parent dione.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (0.2 g, 0.826 mmol) in 15 ml of DMF, add K₂CO₃ (0.456 g, 3.304 mmol) and tetra-n-butylammonium bromide (0.1 mmol).

  • Add propargyl bromide (0.213 ml, 1.790 mmol) to the mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • After 24 hours, evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography on a silica gel column using an eluent of ethyl acetate/hexane (1/3).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the final compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2]

Procedure:

  • Dissolve the purified product in a suitable solvent or a mixture of solvents (e.g., the eluent from chromatography).

  • Allow the solvent to evaporate slowly at room temperature.

  • Red crystals of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione should form over time.[2]

Single-Crystal X-ray Diffraction Analysis

This is a general protocol for data collection and structure refinement.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Procedure:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction if necessary.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, displacement parameters, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving pyrido[2,3-b]pyrazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesis of Derivative purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for the crystallographic characterization.

Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh DestructionComplex Axin/APC/GSK3β (Destruction Complex) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Pyridopyrazine Pyrido[2,3-b]pyrazine Derivative Pyridopyrazine->DestructionComplex Potential Inhibition? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

References

Application Note: Purification of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key intermediate in the synthesis of various biologically active compounds. The described methodology utilizes silica gel column chromatography, a widely adopted technique for the purification of heterocyclic compounds. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structural motif is a common scaffold in the development of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines a robust and reproducible purification protocol using column chromatography, based on methodologies reported for closely related derivatives.

Data Presentation

While specific quantitative data for the purification of the parent compound is not extensively published, the following table summarizes typical parameters for the purification of its N-alkylated derivatives, providing a strong basis for the presented protocol.

CompoundPurification MethodEluent SystemEluent Ratio (v/v)Reference
7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneSilica Gel ChromatographyEthyl Acetate/Hexane1:3[1][2]
7-bromo-1,4-bis(4-bromobenzyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneSilica Gel ChromatographyEthyl Acetate/Hexane1:2 (10:20)[3]
7-bromo-1,4-dipentyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneSilica Gel ChromatographyEthyl Acetate/Hexane1:4 (10:40)[3]
Various diarylamine/heterocyclic amine substituted pyrido[2,3-b]pyrazinesColumn Chromatographyn-Hexane/ChloroformNot specified[4]

Experimental Protocol

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Dichloromethane (DCM) or other suitable solvent for sample loading

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Stir the slurry gently to remove any air bubbles.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Pour the silica gel slurry into the column.

    • Allow the solvent to drain slowly, ensuring the silica bed is packed evenly without any cracks or channels.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin the elution with a non-polar solvent system, such as a low percentage of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities. The exact gradient will depend on the impurity profile and should be optimized using TLC.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC. Commercially available this compound typically has a purity of ≥95%.[5][6]

Visualization of the Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification start Crude Product slurry Prepare Silica Slurry start->slurry pack Pack Chromatography Column slurry->pack load Prepare and Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Optimize Gradient combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Electrochemical DNA Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives as electrochemical probes for DNA sensing. The methodologies outlined are based on the principles demonstrated for a series of novel pyrido[2,3-b]pyrazine compounds, which have shown potential in the electrochemical detection of DNA.[1][2]

Introduction

Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for the detection of nucleic acids, with significant applications in clinical diagnostics, drug discovery, and environmental monitoring.[2] Small molecules that can interact with DNA, such as intercalators or groove binders, can serve as effective electrochemical indicators. A change in the electrochemical signal of the indicator upon interaction with DNA provides a measurable output for DNA detection and quantification.

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds for this purpose. Their planar structure allows for potential intercalation into the DNA double helix, leading to a detectable change in their electrochemical properties. This document focuses on the application of this compound, a member of this family, in electrochemical DNA sensing. While specific data for the 7-bromo derivative is extrapolated from the behavior of similar compounds, the protocols provided are robust for assessing its DNA sensing capabilities.

Principle of Detection

The fundamental principle behind the use of this compound in electrochemical DNA sensing lies in its interaction with DNA. When this compound interacts with single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA), typically through intercalation, its electrochemical behavior is altered. This change is monitored using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).

Upon binding to DNA, the diffusion of the pyrido[2,3-b]pyrazine derivative to the electrode surface is hindered, resulting in a decrease in the peak current. Additionally, a shift in the peak potential may be observed, indicating the mode of interaction. By measuring these changes, the presence and concentration of DNA can be determined.

Signaling Pathway

The proposed signaling pathway for the electrochemical detection of DNA using a pyrido[2,3-b]pyrazine derivative is illustrated below. The process begins with the free pyrido[2,3-b]pyrazine derivative exhibiting a characteristic electrochemical signal. Upon introduction of the target DNA, the compound intercalates into the DNA duplex, forming a complex. This complex has a different electrochemical response compared to the free compound, leading to a measurable change in the signal.

G cluster_0 Electrochemical Detection FreeCompound Free 7-Bromopyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Complex DNA-Compound Complex FreeCompound->Complex Intercalation Signal_High High Electrochemical Signal (Peak Current) FreeCompound->Signal_High Electrochemical Measurement DNA Target DNA (ssDNA or dsDNA) DNA->Complex Signal_Low Reduced Electrochemical Signal (Peak Current) Complex->Signal_Low Electrochemical Measurement Electrode Glassy Carbon Electrode

Caption: Proposed signaling pathway for DNA detection.

Experimental Workflow

The general workflow for conducting an electrochemical DNA sensing experiment using this compound is depicted in the following diagram. The process involves preparation of the electrode and reagents, initial electrochemical measurement of the compound, addition of the DNA sample, and the final electrochemical measurement to observe the change in signal.

G cluster_workflow Experimental Workflow Prep 1. Preparation - Polish Glassy Carbon Electrode - Prepare Buffer Solution - Prepare Stock Solutions of Compound and DNA InitialScan 2. Initial Measurement - Record CV/DPV of the Compound in Buffer Prep->InitialScan AddDNA 3. DNA Interaction - Add Target DNA to the Electrochemical Cell - Incubate for a defined period InitialScan->AddDNA FinalScan 4. Final Measurement - Record CV/DPV of the Compound-DNA mixture AddDNA->FinalScan Analysis 5. Data Analysis - Compare initial and final voltammograms - Quantify the change in peak current and potential FinalScan->Analysis

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the key performance parameters that should be determined experimentally for the this compound based DNA sensor. Data from similar reported pyrido[2,3-b]pyrazine derivatives can be used as a benchmark.

ParameterCompound 4Compound 5Compound 6Compound 7This compound
Anodic Peak Potential (Epa) / mV (without DNA) 620Data not availableData not availableData not availableTo be determined
Cathodic Peak Potential (Epc) / mV (without DNA) 400Data not availableData not availableData not availableTo be determined
Anodic Peak Potential (Epa) / mV (with DNA) 650Data not availableData not availableData not availableTo be determined
Cathodic Peak Potential (Epc) / mV (with DNA) 360Data not availableData not availableData not availableTo be determined
Detection Limit (M) Data not availableData not availableData not availableData not availableTo be determined
Linear Range (M) Data not availableData not availableData not availableData not availableTo be determined
Binding Constant (K) Data not availableData not availableData not availableData not availableTo be determined

Note: The data for compounds 4-7 is based on the findings from a study on novel pyrido[2,3-b]pyrazine derivatives.[2] The specific quantitative performance metrics for these compounds in DNA sensing were not fully detailed in the cited literature, and the values for this compound are to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the preparation of reagents and the electrochemical detection of DNA.

Materials and Reagents
  • This compound

  • Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) from a suitable source (e.g., salmon sperm)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Deionized (DI) water

  • Alumina slurry (0.05 µm) for electrode polishing

  • Glassy carbon electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris base in DI water, adjust the pH to 7.4 with HCl, and dilute to the final volume.

  • This compound Stock Solution (1 mM): Dissolve the required amount of the compound in a small amount of DMSO and then dilute with the Tris-HCl buffer to the final concentration.

  • DNA Stock Solution (1 mg/mL): Dissolve the DNA in Tris-HCl buffer and store at 4°C. The concentration and purity should be checked by UV-Vis spectrophotometry at 260 nm and 280 nm.

Electrode Preparation
  • Polishing: Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any adsorbed alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

Electrochemical Measurements (Cyclic Voltammetry)
  • Blank Measurement: Place 10 mL of Tris-HCl buffer in the electrochemical cell. Immerse the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode. Record a cyclic voltammogram in a potential window of -0.2 V to +0.8 V at a scan rate of 50 mV/s to ensure the buffer is free of electroactive contaminants.

  • Compound Measurement: Add the this compound stock solution to the electrochemical cell to a final concentration of 100 µM. Record the cyclic voltammogram under the same conditions. This will serve as the baseline signal.

  • DNA Titration: Successively add small aliquots of the DNA stock solution to the electrochemical cell. After each addition, stir the solution for 2 minutes and then let it stand for 3 minutes to allow for interaction.

  • Measurement with DNA: Record the cyclic voltammogram after each addition of DNA.

  • Data Analysis: Measure the changes in the anodic and cathodic peak currents and peak potentials. Plot the change in peak current against the concentration of DNA to generate a calibration curve.

Electrochemical Measurements (Differential Pulse Voltammetry)

For higher sensitivity, DPV can be employed.

  • Follow the same procedure for the blank and compound measurements as in the CV protocol.

  • DPV Parameters: Set the DPV parameters, for example: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

  • DNA Titration and Measurement: Perform the DNA titration as described for the CV experiment, recording the DPV scan after each addition.

  • Data Analysis: Measure the change in the peak current from the DPV scans and plot it against the DNA concentration.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers interested in utilizing this compound for electrochemical DNA sensing. The described methods, based on the established behavior of similar pyrido[2,3-b]pyrazine derivatives, offer a solid foundation for developing sensitive and reliable DNA biosensors. Experimental determination of the quantitative parameters for the 7-bromo derivative will be crucial for its validation as a potent electrochemical probe for DNA.

References

Application Notes and Protocols: Nonlinear Optical Properties of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nonlinear optics (NLO) is driven by the search for materials with large NLO responses for applications in optical switching, data storage, and frequency conversion. Donor-acceptor (D-A) substituted π-conjugated systems are a promising class of materials, and heterocyclic compounds, particularly those based on the pyrazine moiety, have shown significant potential. The 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione core represents a versatile scaffold. The bromine atom at the 7-position provides a site for further functionalization, allowing for the tuning of electronic and optical properties through the introduction of various donor or acceptor groups.

This document provides a summary of the current understanding of the NLO properties of related pyrazine derivatives and outlines detailed protocols for the synthesis, characterization, and computational analysis of novel derivatives of this compound. While direct experimental NLO data for this specific parent compound is limited in published literature, the methodologies presented here are standard for the characterization of new NLO chromophores and provide a robust framework for investigation.

Quantitative NLO Data of Related Pyrazine Derivatives

The following tables summarize computationally derived and experimentally measured NLO properties for various pyrido[2,3-b]pyrazine and D-A type pyrazine derivatives. These values serve as a benchmark for assessing the potential of new this compound derivatives.

Table 1: Calculated NLO Properties of Substituted Pyrido[2,3-b]pyrazine Derivatives [1][2][3][4]

Calculations performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.

CompoundDipole Moment (μ) (Debye)Average Polarizability ⟨α⟩ (x 10⁻²³ esu)First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)Second Hyperpolarizability ⟨γ⟩ (x 10⁻³⁵ esu)
Compound 44.673.518.84.81
Compound 56.093.6511.25.23
Compound 62.503.629.95.10
Compound 74.903.9015.66.63

Note: The exact structures for compounds 4-7 are detailed in the source literature and represent different substitutions on the pyrido[2,3-b]pyrazine core, not the 7-bromo derivative specifically.[1][2][3][4]

Table 2: Experimental Third-Order NLO Properties of D-A Type Pyrazine Derivatives [5]

Measurements performed using the Z-scan technique at 532 nm.

CompoundImaginary Part of Third-Order Susceptibility (χ⁽³⁾_I) (x 10⁻¹³ esu)Second-Order Hyperpolarizability (γ) (x 10⁻³³ esu)
S-235.18-
S-4-7.93

Note: The S-series compounds are complex D-A pyrazine derivatives designed to enhance intramolecular charge transfer.[5]

Experimental and Computational Protocols

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol is adapted from the synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.[6]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Propargyl Bromide, Butyl Bromide)[7]

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Resuspend the residue in DCM and wash with deionized water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Third-Order NLO Characterization by Z-Scan Technique

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.[8][9]

Instrumentation:

  • Pulsed laser (e.g., Q-switched Nd:YAG laser at 532 nm)[5]

  • Focusing lens

  • Motorized translation stage

  • Sample holder (e.g., 1 mm path length quartz cuvette)

  • Beam splitter

  • Two photodetectors

  • Digital oscilloscope or power meter

  • Computer for data acquisition

Procedure:

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMF or chloroform) at a known concentration. The solution must be optically clear and free of scattering particles.

  • Optical Alignment:

    • Align the laser beam to be a high-quality Gaussian (TEM₀₀) mode.

    • Focus the beam using a lens. The sample will be translated along the beam axis (z-axis) through this focal point.

  • Open-Aperture Z-scan (for Nonlinear Absorption):

    • Place the sample on the motorized translation stage.

    • Position a photodetector far from the sample to collect the entire transmitted beam.

    • Translate the sample along the z-axis from a position far before the focus (-z) to a position far after the focus (+z).

    • Record the transmitted intensity at each z-position. A valley in the normalized transmittance curve indicates two-photon absorption.

  • Closed-Aperture Z-scan (for Nonlinear Refraction):

    • Place an aperture between the sample and the photodetector. The aperture size should be such that it transmits a fraction (e.g., 30-50%) of the beam in the far field.

    • Repeat the translation of the sample through the focal point, recording the intensity passing through the aperture at each z-position.

    • A pre-focal peak followed by a post-focal valley in the normalized transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive one (self-focusing).[10]

  • Data Analysis:

    • Divide the closed-aperture data by the open-aperture data to isolate the purely refractive nonlinearity.

    • Fit the open and closed aperture data to theoretical models to extract the values of β and n₂.

    • Calculate the real and imaginary parts of χ⁽³⁾ and the second-order hyperpolarizability (γ) from the obtained β and n₂ values.

Protocol 3: Computational Prediction of NLO Properties using DFT

Density Functional Theory (DFT) is a powerful tool for predicting the NLO properties of molecules and understanding structure-property relationships.[4]

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView or other molecular visualization software.

Procedure:

  • Molecule Building: Construct the 3D structure of the this compound derivative of interest.

  • Geometry Optimization:

    • Perform a geometry optimization to find the ground-state equilibrium structure of the molecule.

    • A common level of theory for such compounds is B3LYP with the 6-31G(d,p) basis set.[1][4]

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Property Calculation:

    • Using the optimized geometry, perform a property calculation to obtain the NLO parameters.

    • Use the Polar keyword in Gaussian to compute the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

    • It is recommended to use a functional designed for long-range corrected properties, such as CAM-B3LYP, for potentially more accurate results, especially for charge-transfer systems.

  • Data Extraction and Analysis:

    • Extract the values for the dipole moment, the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot) and average second hyperpolarizability (⟨γ⟩) from the output file.

    • Analyze the tensor components of the hyperpolarizabilities to understand the directionality of the NLO response.

    • Relate the calculated properties to the molecular structure, such as the nature and position of donor and acceptor groups, to establish structure-property relationships.

Visualizations

Below are diagrams illustrating the experimental and computational workflows.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Laser Pulsed Laser (e.g., Nd:YAG) Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BS Beam Splitter Sample->BS Aperture Aperture (Closed-Aperture) Detector1 Detector 1 (Closed) Aperture->Detector1 DataAcq Data Acquisition (Intensity vs. z-position) Detector1->DataAcq Detector2 Detector 2 (Open) Detector2->DataAcq BS->Aperture Transmitted BS->Detector2 Reflected FitOpen Fit Open-Aperture Data (Calculate β) DataAcq->FitOpen FitClosed Fit Closed-Aperture Data (Calculate n₂) DataAcq->FitClosed CalcChi3 Calculate χ⁽³⁾ and γ FitOpen->CalcChi3 FitClosed->CalcChi3

Caption: Workflow for the Z-Scan experimental technique.

DFT_Workflow cluster_model Computational Modeling cluster_output Analysis Build 1. Build Molecular Structure (Derivative of Interest) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq NLO 4. NLO Property Calculation (e.g., CAM-B3LYP) Freq->NLO Extract 5. Extract Data (μ, α, β, γ) NLO->Extract Analyze 6. Structure-Property Relationship Analysis Extract->Analyze

Caption: Workflow for DFT calculation of NLO properties.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The nitrogen-rich, heterocyclic nature of this substrate presents unique challenges, primarily related to catalyst inhibition and side reactions.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common causes?

Low yields with this substrate typically stem from a few key issues:

  • Catalyst Poisoning: The lone pair electrons on the nitrogen atoms of the pyridopyrazine ring can coordinate strongly to the palladium catalyst, inhibiting its activity.[1] This is a common problem for nitrogen-containing heterocycles.[2]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to a stalled or inefficient reaction.[3]

  • Side Reactions: Competing reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume reagents and reduce the yield of the desired product.[1][4]

  • Poor Solubility: The pyridopyrazinedione substrate may have limited solubility in standard Suzuki coupling solvents, hindering reaction rates.[3]

  • Catalyst Inactivity: The active Pd(0) catalytic species can be deactivated by oxidation if the reaction mixture is not thoroughly deoxygenated.[1][3]

Q2: How can I prevent catalyst poisoning from the nitrogen atoms in the pyridopyrazine ring?

Mitigating catalyst poisoning is crucial for successfully coupling nitrogen-rich heterocycles.[2] Several strategies can be effective:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos can shield the palladium center, preventing strong coordination with the substrate's nitrogen atoms and promoting the desired catalytic cycle.[1][3][5]

  • Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., XPhos-Pd-G3). These ensure the efficient generation of the active Pd(0) species in the presence of the potentially inhibiting substrate.[3][5]

  • Slow Addition: In some cases, slowly adding the nitrogen-containing heterocycle to the reaction mixture can help maintain a low concentration and minimize catalyst deactivation.[3]

Q3: I am observing significant side products. How can I minimize homocoupling and protodeboronation?

Side reactions are a common source of low yield.[1]

  • To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.[1][3]

  • To Minimize Protodeboronation: This reaction involves the cleavage of the C-B bond of the boronic acid. It can be minimized by:

    • Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]

    • Ensuring solvents are anhydrous, as water can facilitate this side reaction, especially at higher temperatures.

    • Avoiding excessively high temperatures and prolonged reaction times.[6] Boronic acids with electron-withdrawing groups are particularly susceptible.[4]

Q4: The starting materials are not fully dissolving. How can I address poor solubility?

Poor solubility can significantly slow down or halt the reaction. To improve it, consider the following:

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Common systems include 1,4-dioxane/water, THF/water, DMF, or toluene.[3][7]

  • Increase Temperature: Raising the reaction temperature can improve the solubility of the reagents. However, this must be balanced against the risk of increasing side reactions like protodeboronation.[3]

  • Dilution: While seemingly counterintuitive, running the reaction at a lower concentration can sometimes help keep all components in solution.

Q5: Do I need to protect the N-H groups on the dione ring?

While traditional methods often required N-H protection to prevent catalyst inhibition or undesired side reactions, modern catalyst systems have changed this landscape.[2] Catalysts based on bulky, electron-rich ligands are often highly effective for coupling unprotected N-H containing heterocycles.[5][6] It is recommended to first attempt the reaction without protecting groups using a modern catalyst system. If low yields persist and other factors have been ruled out, N-protection could be explored.

Data Presentation

The selection of reaction parameters is critical. The following table summarizes representative conditions that have proven effective for the Suzuki coupling of challenging nitrogen-containing heterocycles and serves as a starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling of N-Heterocycles

Catalyst (mol%) / Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-5) / SPhos (4-10)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)80 - 11060 - 95A robust system for many heteroaryl halides.[1]
Pd₂(dba)₃ (1.5-3) / XPhos (3-6)K₃PO₄ (3)THF8070 - 90Effective for less reactive bromides.[1]
Pd(PPh₃)₄ (5)K₂CO₃ or Na₂CO₃ (2)DME or Toluene / EtOH / H₂O80 - 11040 - 85A classic catalyst, but may be less effective for this substrate.[3][8]
XPhos Pd G3 (2-5)K₂CO₃ (2)Toluene / H₂O (10:1)10075 - 99Precatalyst often gives superior results for challenging substrates.[6]
PEPPSI-IPr (1-5)K₃PO₄ (2)Dioxane / H₂O60 - 10080 - 99NHC-based catalyst, highly active and stable.[5][6]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting the Suzuki coupling reaction.

TroubleshootingWorkflow cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Reaction cause1 Catalyst Poisoning? start->cause1 cause2 Sub-Optimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 cause4 Reagent/Setup Issue? start->cause4 sol1 Use Bulky Ligand (XPhos, SPhos) Use Pd-Precatalyst cause1->sol1 sol2 Screen Ligands, Bases, Solvents Optimize Temperature cause2->sol2 sol3 Degas Thoroughly Use Boronate Ester Check Base/Solvent Choice cause3->sol3 sol4 Check Reagent Purity Ensure Inert Atmosphere Address Solubility cause4->sol4

Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.

SuzukiCycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)L(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)L(R) (Transmetalation Complex) oa_complex->tm_complex Transmetalation (R-B(OR)₂ + Base) tm_complex->pd0 product Ar-R (Desired Product) tm_complex->product Reductive Elimination inhibitor N-Heterocycle (Substrate/Product) inhibitor->pd0 Inhibition inhibitor->oa_complex Inhibition inhibition Catalyst Poisoning

Caption: The Suzuki catalytic cycle highlighting catalyst inhibition points.

ProblemSolution p1 Catalyst Poisoning s1 Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) p1->s1 s2 Palladium Precatalysts p1->s2 p2 Homocoupling s3 Rigorous Degassing p2->s3 p3 Protodeboronation s4 Use Boronate Esters (Bpin) or Trifluoroborates p3->s4 p4 Poor Solubility s5 Screen Solvents (Dioxane, THF, DMF) p4->s5 s6 Increase Temperature p4->s6 p5 Slow Oxidative Addition p5->s1 p5->s6

Caption: A map connecting common problems to their respective solutions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening

This procedure provides a general method for screening reaction conditions. Reagents should be handled under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][5]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%), or add the single-component palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Inert Atmosphere Setup: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1] The solvent should be degassed beforehand by bubbling an inert gas through it for 15-30 minutes.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.

References

Technical Support Center: Minimizing Homocoupling Side Reactions with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when working with bromopyridine substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with bromopyridine substrates?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together. In the context of bromopyridine chemistry, this can result in the formation of bipyridine (from two bromopyridine molecules) or a biaryl/dialkyne/diamine (from two molecules of the coupling partner, e.g., boronic acid, organostannane, or amine). This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.[1][2] Bromopyridines can be particularly challenging due to the coordinating ability of the pyridine nitrogen, which can influence the catalyst's activity and propensity for side reactions.[1]

Q2: What are the primary causes of homocoupling in cross-coupling reactions involving bromopyridines?

A2: The main culprits behind homocoupling are:

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron or organotin reagents.[1][2]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be mediated by the homocoupling of the organometallic coupling partner.[2]

  • Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling pathway can become more significant. This can be due to suboptimal ligands, bases, or temperature.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and potentially favoring side reactions.[1][3]

Q3: How can I effectively degas my reaction to prevent oxygen-induced homocoupling?

A3: Rigorous degassing is crucial. Common and effective methods include:

  • Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved oxygen.[2]

  • Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst can significantly reduce oxygen levels.[2][4]

  • Schlenk Line Techniques: Assembling the reaction under an inert atmosphere using a Schlenk line or in a glovebox will minimize exposure to oxygen throughout the experiment.[5]

Q4: Which type of palladium source is best to minimize homocoupling?

A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it avoids the initial reduction step that can be a source of homocoupling.[2] If a Pd(II) source is used, the addition of a mild reducing agent can sometimes help to generate the active Pd(0) species without consuming the coupling partners.

Q5: How does the choice of ligand influence homocoupling with bromopyridine substrates?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For bromopyridine substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended. These ligands can:

  • Accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.

  • Sterically shield the palladium center, which can help to prevent catalyst inhibition by the pyridine nitrogen.[3]

Troubleshooting Guides

Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inadequate DegassingImplement a more rigorous degassing procedure such as three to four freeze-pump-thaw cycles for all solvents. Assemble the reaction under a strict inert atmosphere.[1][2]
Use of Pd(II) PrecatalystSwitch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
Suboptimal LigandScreen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired cross-coupling.
Inappropriate BaseThe choice of base can influence side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal conditions for your specific substrates.[4]
High Concentration of Boronic AcidConsider slow addition of the boronic acid solution via a syringe pump to maintain a low instantaneous concentration, which can suppress the bimolecular homocoupling reaction.[6]
Issue 2: Homocoupling Side Products in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst Poisoning by Pyridine NitrogenEmploy bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to sterically hinder pyridine coordination to the palladium center.[3]
Inactive CatalystEnsure the use of a reliable precatalyst (e.g., XPhos Pd G3/G4) to ensure efficient generation of the active catalytic species.[3]
Inappropriate Base Strength or SolubilityFor less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄. Ensure the base is soluble in the reaction solvent.[3]
High Reaction TemperatureWhile heating is often required, excessive temperatures (>120 °C) can lead to catalyst decomposition and an increase in side reactions. Try lowering the temperature to 80-100 °C and increasing the reaction time.[3]
Issue 3: Formation of Homocoupled Byproducts in Stille Coupling
Potential Cause Troubleshooting Step
Presence of OxygenStille reactions are also sensitive to oxygen. Use thoroughly degassed solvents and maintain a strict inert atmosphere throughout the reaction.[7]
Sub-stoichiometric Amount of OrganostannaneUse a slight excess (1.1-1.2 equivalents) of the organostannane reagent to favor the cross-coupling pathway.[7]
High Reaction TemperatureHigh temperatures can promote both homocoupling and catalyst decomposition. Consider lowering the reaction temperature.[7]
Inefficient TransmetalationAdditives such as Cu(I) salts or LiCl can sometimes accelerate the transmetalation step, making the cross-coupling more competitive.

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield of 2-Phenylpyridine (%)
PPh₃3K₂CO₃Toluene/H₂O100Moderate
P(o-tolyl)₃3K₂CO₃Toluene/H₂O100Moderate-Good
XPhos2K₃PO₄1,4-Dioxane100>95
SPhos2K₃PO₄1,4-Dioxane100>95
RuPhos2K₃PO₄1,4-Dioxane100>95

Note: This table is a qualitative summary based on literature trends. Actual yields may vary depending on specific reaction conditions.

Table 2: Influence of Base on the Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O88
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O85
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O>90

Data is compiled from various sources and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine to Minimize Homocoupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
  • Reaction Setup: In a glovebox or under a positive flow of inert gas in a Schlenk tube, combine the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Stille Coupling of a Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (1.1-1.2 equiv) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. To remove tin byproducts, the mixture can be quenched with an aqueous KF solution and stirred for 30 minutes before extraction.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Visualizations

Cross_Coupling_vs_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction A Pd(0)L_n B Ar(Br)-Pd(II)L_n A->B Oxidative Addition (Ar-Br) C Ar(R)-Pd(II)L_n B->C Transmetalation (+ R-M) C->A Reductive Elimination D Ar-R C->D E Pd(0)L_n F Pd(II) E->F Oxidation (O2) G R-Pd(II) F->G Transmetalation (+ R-M) G->F Reductive Elimination G->G H R-R G->H

Figure 1: Simplified comparison of the desired cross-coupling catalytic cycle versus a common homocoupling side reaction pathway initiated by oxidation of the Pd(0) catalyst.

Troubleshooting_Workflow start High Level of Homocoupling Observed check_degassing Step 1: Verify Rigorous Degassing Procedures start->check_degassing check_catalyst Step 2: Evaluate Palladium Source check_degassing->check_catalyst If issue persists success Homocoupling Minimized check_degassing->success Issue resolved check_ligand Step 3: Screen Ligands check_catalyst->check_ligand If issue persists check_catalyst->success Issue resolved check_conditions Step 4: Optimize Reaction Conditions (Base, Temp.) check_ligand->check_conditions If issue persists check_ligand->success Issue resolved slow_addition Step 5: Consider Slow Addition of Coupling Partner check_conditions->slow_addition If issue persists check_conditions->success Issue resolved slow_addition->success Issue resolved

Figure 2: A logical workflow for troubleshooting and minimizing homocoupling side reactions in cross-coupling experiments with bromopyridine substrates.

References

Preventing protodeboronation in reactions with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during reactions with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Troubleshooting Guide

Issue: Low or no yield of the desired coupled product, with the starting material consumed.

This is a common symptom of significant protodeboronation, where the boronic acid or ester is converted to the corresponding arene, effectively terminating the desired cross-coupling reaction.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Reaction Conditions The presence of water and certain bases can accelerate protodeboronation. High temperatures can also contribute to this side reaction.Optimize reaction conditions by screening different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., anhydrous dioxane, THF, or toluene), and temperatures. Start with milder conditions and shorter reaction times.
Boronic Acid Instability Heteroaromatic boronic acids, especially those containing nitrogen, can be inherently unstable and prone to protodeboronation.Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. These reagents often exhibit slower, controlled release of the active boronic acid, minimizing its decomposition.
Catalyst System The choice of palladium catalyst and ligand is crucial. Less efficient catalysts can lead to slower desired coupling, allowing more time for protodeboronation to occur.Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst). These ligands can accelerate the rate of the desired cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my reaction with this compound?

A1: Protodeboronation is an undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond of the organoboron reagent (boronic acid or ester) and its replacement with a hydrogen atom from a proton source in the reaction mixture (e.g., water). This leads to the formation of an arene byproduct instead of the desired carbon-carbon bond, resulting in lower yields of your target molecule. Heterocyclic compounds containing nitrogen, like the pyrido[2,3-b]pyrazine core, can be particularly susceptible to this issue.

Q2: Which reaction parameters have the most significant impact on preventing protodeboronation?

A2: The choice of base, solvent, and the nature of the boronic acid derivative are critical.

  • Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.

  • Solvent: Using anhydrous solvents such as dioxane or toluene can help minimize the presence of water, a key proton source for protodeboronation.

  • Boronic Acid Derivative: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids and can significantly reduce the rate of protodeboronation.

Q3: Are there specific palladium catalysts or ligands that are recommended for coupling with this heterocyclic compound?

A3: Yes, for nitrogen-containing heterocycles, palladium catalysts paired with bulky, electron-rich phosphine ligands are often more effective. Ligands like XPhos, SPhos, and RuPhos can promote the desired cross-coupling reaction to proceed at a faster rate than the competing protodeboronation. The use of well-defined palladium pre-catalysts can also be beneficial.

Q4: Can I use a boronic acid directly, or is it always better to use an ester?

A4: While it is possible to use a boronic acid directly, using a boronic ester (e.g., pinacol ester) is a highly recommended strategy to suppress protodeboronation. The ester group acts as a protecting group, making the boron reagent more stable under the reaction conditions. The active boronic acid is then generated in situ at a controlled rate.

Q5: How can I monitor the progress of my reaction and detect protodeboronation?

A5: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). To detect protodeboronation, you would look for the formation of the arene byproduct corresponding to your boronic acid. For example, if you are using phenylboronic acid, the protodeboronated byproduct would be benzene.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of the desired coupled product and the extent of protodeboronation. Note: The following data is illustrative and based on general principles for Suzuki-Miyaura coupling of nitrogen-containing heterocycles. Actual results may vary.

Table 1: Effect of Boron Reagent on Yield

Boron ReagentDesired Product Yield (%)Protodeboronated Byproduct (%)
Arylboronic Acid4550
Arylboronic Acid Pinacol Ester8510
Potassium Aryltrifluoroborate7520

Table 2: Effect of Base on Yield (using Arylboronic Acid Pinacol Ester)

BaseDesired Product Yield (%)Protodeboronated Byproduct (%)
K₃PO₄888
Cs₂CO₃8510
Na₂CO₃7025

Table 3: Effect of Palladium Ligand on Yield (using Arylboronic Acid Pinacol Ester and K₃PO₄)

LigandDesired Product Yield (%)Protodeboronated Byproduct (%)
PPh₃6530
XPhos925
SPhos907

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., in a 1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway cluster_suzuki Suzuki-Miyaura Cycle cluster_protodeboronation Protodeboronation A Aryl Boronic Ester (Ar-B(OR)2) B Desired Suzuki Coupling Product (Ar-Het) A->B Pd Catalyst, Base C Protodeboronation Byproduct (Ar-H) A->C H+ Source (e.g., H2O) D This compound D->B

Caption: Competing pathways in Suzuki-Miyaura coupling.

Experimental_Workflow start Start reagents Combine Reactants: - 7-Bromo-heterocycle - Boronic Ester - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Work-up: - Quench - Extract - Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Optimizing Linker Length for 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for PROTACs utilizing the 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione warhead.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?

A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) connects the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not merely a spacer; its length, composition, and attachment points are crucial for the PROTAC's effectiveness.[1][2][3] The linker's main function is to enable the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][4] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[5][6]

Q2: What are the common starting points for linker length and composition for my this compound-based PROTAC?

A2: While the optimal linker is specific to each target and E3 ligase combination, a common starting point for linker length is between 7 and 16 atoms.[1] For initial screening, flexible linkers like polyethylene glycol (PEG) or alkyl chains are frequently used due to their synthetic accessibility.[6][] PEG linkers, in particular, can improve the solubility of the PROTAC molecule.[6] It is advisable to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) to empirically determine the optimal length for your specific system.[1]

Q3: My PROTAC, based on this compound, shows good binding to the target protein and the E3 ligase in binary assays but does not induce degradation. What could be the issue?

A3: This is a common challenge in PROTAC development and often points to a problem with the formation of a productive ternary complex.[5][8] Several linker-related factors could be at play:

  • Incorrect Linker Length: The linker may be too short, causing steric hindrance between the target protein and the E3 ligase, or too long, leading to an unstable or non-productive ternary complex.[1][8]

  • Inappropriate Flexibility: A highly flexible linker might not sufficiently restrict the proteins in a productive orientation for ubiquitination.[5] Conversely, a very rigid linker may lock the PROTAC in a conformation that prevents ternary complex formation.[5]

  • Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC. A linker with poor solubility or cell permeability can prevent the PROTAC from reaching its intracellular target.[1]

Troubleshooting Guides

Issue 1: No target degradation is observed at any tested concentration of my this compound-based PROTAC.

This guide will help you systematically troubleshoot the lack of degradation.

Troubleshooting Workflow

Troubleshooting_Workflow start No Degradation Observed integrity 1. Verify Compound Integrity (LC-MS, NMR) start->integrity permeability 2. Assess Cell Permeability (PAMPA, Caco-2) integrity->permeability Compound OK redesign Optimize PROTAC Design (Linker Length/Composition) integrity->redesign Degraded/Impure engagement 3. Confirm Target & E3 Ligase Engagement (CETSA, NanoBRET) permeability->engagement Permeable permeability->redesign Not Permeable ternary_complex 4. Evaluate Ternary Complex Formation (Co-IP, TR-FRET, SPR, ITC) engagement->ternary_complex Target Engaged engagement->redesign No Engagement ubiquitination 5. Check for Target Ubiquitination (in-cell ubiquitination assay) ternary_complex->ubiquitination Complex Forms ternary_complex->redesign No Complex proteasome 6. Assess Proteasome Activity (proteasome activity assay) ubiquitination->proteasome Target Ubiquitinated ubiquitination->redesign No Ubiquitination proteasome->start Proteasome Inactive proteasome->redesign Proteasome Active

Caption: A stepwise workflow for troubleshooting the lack of target degradation by a PROTAC.

Issue 2: A "hook effect" is observed, with decreased degradation at higher PROTAC concentrations.

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9] This occurs because the PROTAC concentration is so high that it favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[8]

  • Linker-Related Cause: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[8]

  • Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[8] This often requires empirical testing of different linker designs with varying lengths and rigidities.

Data Presentation

The following tables summarize the impact of linker length on PROTAC efficiency. While these examples may not use the this compound warhead, they illustrate the critical importance of linker optimization.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM) for BRD4 Degradation
PROTAC APEG9>1000
PROTAC BPEG12150
PROTAC C PEG 15 25
PROTAC DPEG1880
PROTAC EPEG21200

Data is illustrative and based on general findings in PROTAC literature.

Table 2: Impact of Linker Rigidity on Target Degradation

PROTACLinker TypeDC50 (nM)Cellular Permeability (Papp)
PROTAC FFlexible (Alkyl Chain)120Moderate
PROTAC GSemi-rigid (Alkyl-Aryl)50High
PROTAC HRigid (Piperazine)25High

Data is illustrative and based on general findings in PROTAC literature.

Experimental Protocols

1. Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a this compound-based PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to determine if the PROTAC induces an interaction between the target protein and the E3 ligase in a cellular context.[10]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the bound proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[5]

  • Reagents: Purified target protein and E3 ligase complex, donor and acceptor fluorophore-labeled antibodies that specifically bind to tags on the proteins (e.g., His-tag, GST-tag).

  • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC (7-Bromopyrido[2,3-b]pyrazine-2,3-dione-Linker-E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Flexibility/Rigidity Linker->Rigidity Attachment Attachment Points Linker->Attachment Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition->Ternary_Stability Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Stability Attachment->Ternary_Stability PROTAC_Efficacy PROTAC Efficacy Ternary_Stability->PROTAC_Efficacy Physicochemical->PROTAC_Efficacy

Caption: The relationship between linker properties and overall PROTAC efficacy.

References

Technical Support Center: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives. The focus is on addressing common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The physicochemical properties of this compound are summarized in the table below. Please note that some of these values are estimated and may vary depending on the experimental conditions.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.03 g/mol [1][2]
Appearance White to off-white crystalline solidInferred from typical small molecules
XLogP3 0.4[2]
Boiling Point 527°C at 760 mmHg[2]
Storage Room temperature, dry and sealed[1]

Q2: What are the potential biological targets of this compound derivatives?

A2: Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of several key signaling pathways implicated in cancer. These include:

  • Receptor Tyrosine Kinases (RTKs): Such as RET kinase and Epidermal Growth Factor Receptor (EGFR).[3][4]

  • PI3K/AKT/mTOR Pathway: Specifically targeting mTOR kinase.[5][6]

The core structure is also of interest in the development of PROteolysis TArgeting Chimeras (PROTACs) , where it can be used as a building block for the linker or as part of the ligand that binds to the protein of interest.[1][7]

Q3: In which common laboratory solvents is this compound expected to be soluble?

A3: While specific experimental data for this compound is limited, based on its structure and the properties of similar heterocyclic compounds, its solubility is expected to be low in aqueous solutions. It is likely to have better solubility in polar aprotic solvents. For the parent compound, 7-Bromopyrido[2,3-b]pyrazine, an estimated water solubility of 4018.16 mg/L has been reported.[8]

SolventExpected SolubilityNotes
Water/Aqueous Buffers Very LowThe presence of the lactam groups may slightly increase aqueous solubility compared to the parent pyrazine, but it is still expected to be poorly soluble.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of kinase inhibitors.[9][10]
Dimethylformamide (DMF) SolubleAnother polar aprotic solvent often used for dissolving poorly soluble compounds.
Ethanol Slightly Soluble to SolubleMay require heating to fully dissolve.
Methanol Slightly Soluble to SolubleSimilar to ethanol.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound derivatives in your experiments.

Problem: Compound precipitates out of solution when preparing a stock solution.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Incorrect Solvent Choice Switch to a stronger polar aprotic solvent like DMSO or DMF for the primary stock solution.The compound dissolves completely to form a clear, high-concentration stock solution.
Concentration Too High Prepare a less concentrated stock solution. It is often better to have a lower concentration that is fully dissolved than a higher one that has precipitated.A stable stock solution is formed without any visible precipitate.
Low Temperature Gently warm the solution in a water bath (37-50°C) while vortexing.[9]The compound dissolves with gentle heating. Allow the solution to cool to room temperature to ensure it remains in solution.
Compound Degradation Ensure you are using an anhydrous solvent, especially with DMSO, to prevent degradation of the compound. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]The compound remains stable in solution for an extended period.
Problem: Compound precipitates when diluting the stock solution into an aqueous buffer or cell culture medium.

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Poor Aqueous Solubility Decrease the final concentration of the compound in the aqueous medium. Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous buffer.The compound remains in solution at the desired final concentration.
High Final DMSO Concentration Keep the final concentration of DMSO in the assay low (typically <0.1% to <0.5%) to avoid solvent-induced artifacts and precipitation.[11]The compound is soluble, and the solvent does not interfere with the biological assay.
pH Effects For derivatives with ionizable groups, adjust the pH of the aqueous buffer. The dione moiety is weakly acidic and may be more soluble at a slightly basic pH.The compound's solubility is enhanced at an optimal pH.
Need for a Solubilizing Agent Consider using co-solvents or complexation agents in your final aqueous solution.The compound's apparent aqueous solubility is significantly increased.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is a general guideline for preparing a stock solution of a poorly soluble compound like a this compound derivative.

Materials:

  • This compound derivative powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh the desired amount of the compound into the vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[9]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[9]

Protocol 2: Improving Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]

Materials:

  • This compound derivative

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

  • Filtration device (0.22 µm filter)

Procedure (Kneading Method):

  • Weigh the compound and the cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).[13]

  • Place the powders in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid completely (e.g., in a vacuum oven).

  • The resulting powder is the drug-cyclodextrin complex, which should exhibit improved aqueous solubility.

  • To determine the solubility enhancement, prepare a saturated solution of the complex in your desired aqueous buffer, stir for 24 hours, filter, and quantify the concentration of the dissolved compound.

Protocol 3: Using Co-solvents to Enhance Solubility

A co-solvent system can increase the solubility of a hydrophobic compound in an aqueous solution.[14]

Materials:

  • Concentrated stock solution of the compound in DMSO

  • Aqueous buffer (e.g., PBS)

  • Co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol.[15]

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Add a small, fixed amount of the concentrated DMSO stock solution to each co-solvent buffer and to a control buffer without co-solvent.

  • Observe for any precipitation.

  • Quantify the concentration of the dissolved compound in the clear supernatant after centrifugation or filtration to determine the optimal co-solvent concentration.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Solubility of this compound Derivatives start Start: Solubility Issue Encountered stock_prep Issue during stock solution preparation? start->stock_prep aq_dilution Issue during dilution in aqueous buffer? start->aq_dilution change_solvent Try a stronger solvent (DMSO, DMF) stock_prep->change_solvent Yes final_conc Decrease final compound concentration aq_dilution->final_conc Yes lower_conc Lower the stock concentration change_solvent->lower_conc gentle_heat Apply gentle heat (37-50°C) lower_conc->gentle_heat check_degradation Use anhydrous solvent and aliquot for storage gentle_heat->check_degradation end End: Compound Solubilized check_degradation->end serial_dilution Perform serial dilutions in stock solvent first final_conc->serial_dilution dmso_conc Keep final DMSO concentration low (<0.5%) serial_dilution->dmso_conc ph_adjust Adjust pH of the buffer dmso_conc->ph_adjust solubilizer Use a solubilizing agent (co-solvent, cyclodextrin) ph_adjust->solubilizer solubilizer->end

Caption: A flowchart for troubleshooting common solubility problems.

Potential Signaling Pathways

The following diagrams illustrate the signaling pathways that derivatives of pyrido[2,3-b]pyrazine may inhibit.

RET Signaling Pathway

RET_Pathway RET Signaling Pathway ligand GDNF Ligand gfra GFRα Co-receptor ligand->gfra ret RET Receptor Tyrosine Kinase gfra->ret dimer RET Dimerization & Autophosphorylation ret->dimer ras RAS dimer->ras pi3k PI3K dimer->pi3k plc PLCγ dimer->plc inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->dimer Inhibition raf RAF ras->raf akt AKT pi3k->akt dag DAG plc->dag ip3 IP3 plc->ip3 mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation akt->proliferation dag->proliferation ip3->proliferation

Caption: Inhibition of the RET signaling pathway by a derivative.

mTOR Signaling Pathway

mTOR_Pathway mTOR Signaling Pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->mTORC1 Inhibition protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis fourEBP1->protein_synthesis

Caption: Inhibition of the mTOR signaling pathway by a derivative.

EGFR Signaling Pathway

EGFR_Pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer grb2 Grb2 dimer->grb2 inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->dimer Inhibition sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by a derivative.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action protac PROTAC (with Pyrido[2,3-b]pyrazine core) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3 E3 Ubiquitin Ligase e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome ub Ub ub->ubiquitination degradation POI Degradation proteasome->degradation

Caption: The role of a pyridopyrazine derivative in a PROTAC.

References

Technical Support Center: Functionalization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition during the functionalization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Troubleshooting Guide

Issue 1: Low to No Product Yield in Cross-Coupling Reactions

Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with this compound, but I am observing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low to no product yield in cross-coupling reactions with nitrogen-rich heterocycles like this compound is a common issue, often stemming from catalyst inhibition or deactivation. The multiple nitrogen atoms in the substrate can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1][2][3]

Potential Causes and Solutions:

  • Catalyst Poisoning by the Substrate: The lone pairs on the nitrogen atoms of the pyrido[2,3-b]pyrazine core can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1][3]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, promoting the desired catalytic cycle over catalyst deactivation.[4] Recommended ligands include XPhos, SPhos, and RuPhos.[3][4]

    • Solution 2: Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[4]

    • Solution 3: Slow Addition: Adding the this compound substrate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.[4]

  • Inadequate Reaction Conditions:

    • Solution 1: Base Selection: The choice of base is critical. For Suzuki reactions, common bases include K₃PO₄ and Cs₂CO₃.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used, but weaker bases may be necessary if your substrate is base-sensitive.[6]

    • Solution 2: Solvent Choice: The solvent must be appropriate for the specific cross-coupling reaction and ensure the solubility of all components. Common solvents include dioxane, toluene, and THF, sometimes with the addition of water for Suzuki reactions.[4][5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction.[6]

    • Solution 3: Temperature Optimization: Increasing the reaction temperature can sometimes overcome a sluggish reaction.[4][5]

  • Poor Quality of Reagents or Inert Atmosphere:

    • Solution 1: Reagent Purity: Ensure all reagents, especially the amine or boronic acid, are pure. Impurities can poison the catalyst.

    • Solution 2: Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4][5]

Issue 2: Inconsistent Results and Lack of Reproducibility

Question: My initial attempts at functionalizing this compound were successful, but I am struggling to reproduce the results. What factors could be contributing to this inconsistency?

Answer:

Reproducibility issues in palladium-catalyzed reactions are common and often point to subtle variations in experimental setup and reagent quality.

Factors to Scrutinize for Improved Reproducibility:

  • Atmospheric Control: The efficiency of oxygen and moisture exclusion is paramount. Variations in Schlenk line technique or glovebox atmosphere can significantly impact results.

  • Reagent Purity and Handling: The purity of substrates, reagents, and solvents can vary between batches. It is advisable to purify reagents if their quality is in doubt. Amines, for instance, can be purified by distillation or filtration through activated alumina.

  • Catalyst Source and Age: The activity of palladium sources and ligands can degrade over time, especially if not stored under an inert atmosphere. Using a fresh batch or a reliable precatalyst can improve consistency.

  • Stirring Rate: For heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

  • Order of Addition: The sequence of adding reagents can influence the formation of the active catalyst. Maintain a consistent order of addition across all experiments.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best suited for the functionalization of this compound?

A1: Due to the high potential for catalyst inhibition by the nitrogen-rich core of this compound, robust catalyst systems are required. Palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] These precatalysts are designed for efficient generation of the active catalytic species. Pairing these with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos is highly recommended to mitigate catalyst poisoning.[3][4]

Q2: Can I use copper catalysis as an alternative to palladium for the functionalization of this substrate?

A2: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be a viable alternative to palladium-catalyzed methods, particularly for C-N and C-O bond formation. These reactions may be less sensitive to the specific type of inhibition seen with palladium catalysts and nitrogen-rich heterocycles. However, copper-catalyzed reactions often require higher temperatures and may have a different substrate scope and functional group tolerance.

Q3: How can I confirm that catalyst inhibition is the primary reason for my reaction failure?

A3: Diagnosing catalyst inhibition can be approached systematically. First, run a control reaction with a simpler aryl bromide (e.g., bromobenzene) and your desired coupling partner under the same conditions. If this reaction proceeds as expected, it strongly suggests that the this compound substrate is inhibiting the catalyst. Additionally, you can try a higher catalyst loading in your original reaction. A significant improvement in yield with increased catalyst may indicate that a portion of the catalyst is being deactivated.

Q4: Are there any specific purification strategies for this compound that can improve reaction outcomes?

A4: Ensuring the purity of the starting material is crucial. Impurities from the synthesis of this compound, such as residual reagents or byproducts, can interfere with the catalytic reaction. Recrystallization is a common method for purifying such solid compounds. The choice of solvent for recrystallization will depend on the solubility profile of the compound and its impurities.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for cross-coupling reactions on related nitrogen-containing heterocyclic substrates. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Heterocyclic Halides

Heterocyclic HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Chloroindazole3-Fluorophenylboronic acidP2 Precatalyst (2.5)-K₃PO₄Dioxane/H₂O10080
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O80Low
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095

Data synthesized from literature on similar challenging substrates.[3][5][7]

Table 2: Buchwald-Hartwig Amination of Heterocyclic Halides

Heterocyclic HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10092
BromoimidazoleAnilinetBuBrettPhos Pd Precatalyst (2)-K₂CO₃Dioxane8085
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazineVarious AminesPd₂(dba)₃XantphosCs₂CO₃Dioxane110Good

Data synthesized from literature on similar challenging substrates.[8][9]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Trial Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), ligand (if not using a precatalyst with an integrated ligand), base (e.g., NaOtBu, 1.2 equiv.), and a magnetic stir bar to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Inhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive_Complex Inactive [Pd(0)L(Substrate)] or [Ar-Pd(II)-X(L)(Substrate)] Complex Pd0->Inactive_Complex Coordination by N-Heterocycle PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetal R-B(OH)₂ or R₂NH PdII->Inactive_Complex Coordination by N-Heterocycle PdII_Nu Ar-Pd(II)-Nu(L) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product Substrate Pyrido[2,3-b]pyrazine (Substrate with N-sites)

Caption: Catalytic cycle inhibition by N-heterocyclic substrates.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Catalyst Is the catalyst system robust enough for N-heterocycles? Start->Check_Catalyst Change_Ligand Switch to bulky, electron-rich ligand (XPhos, SPhos). Use a precatalyst. Check_Catalyst->Change_Ligand No Check_Conditions Are reaction conditions (base, solvent, temp) optimized? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Conditions Screen bases (K₃PO₄, NaOtBu). Use appropriate solvent (Dioxane, Toluene). Increase temperature. Check_Conditions->Optimize_Conditions No Check_Purity Are reagents pure and the atmosphere inert? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Purify starting materials. Ensure rigorous degassing and inert atmosphere. Check_Purity->Purify_Reagents No Success Reaction Successful Check_Purity->Success Yes Purify_Reagents->Start

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Purification of Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrido[2,3-b]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of substituted pyrido[2,3-b]pyrazines?

A1: Common impurities include unreacted starting materials (e.g., substituted 2,3-diaminopyridines and 1,2-dicarbonyl compounds), partially reacted intermediates, and byproducts from side reactions. Positional isomers and over-alkylated products can also be significant impurities depending on the substitution pattern. In some syntheses, imidazole derivatives may be formed as byproducts.[1][2]

Q2: How do different substituents on the pyrido[2,3-b]pyrazine core affect the choice of purification method?

A2: The nature of the substituents significantly impacts the polarity, solubility, and crystallinity of the molecule.

  • Polar Substituents: Functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups increase the polarity of the compound, making it more soluble in polar solvents. This may necessitate the use of more polar eluents in column chromatography or favor purification by recrystallization from polar solvents.

  • Nonpolar Substituents: Alkyl or aryl groups decrease polarity. For these compounds, column chromatography with nonpolar solvent systems (e.g., hexane/ethyl acetate) is often effective.

  • Ionizable Groups: Basic or acidic substituents allow for purification via acid-base extraction or ion-exchange chromatography.

  • Bulky Substituents: Sterically hindered groups can sometimes inhibit crystallization, making chromatography the preferred method of purification.

Q3: What are the recommended analytical techniques to assess the purity of substituted pyrido[2,3-b]pyrazines?

A3: A combination of techniques is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Elemental Analysis: Determines the elemental composition of the compound and provides evidence of purity.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Problem: The final yield of the purified substituted pyrido[2,3-b]pyrazine is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product Loss During Extraction: The product may have partial solubility in the aqueous layer during liquid-liquid extraction. Perform multiple extractions with a smaller volume of organic solvent to ensure complete extraction. Back-extract the combined aqueous layers with fresh organic solvent.
Precipitation on the Column: Highly insoluble compounds may precipitate at the top of the chromatography column. Use a stronger solvent system for loading the sample or dissolve the sample in a minimal amount of a stronger solvent before adsorbing it onto silica for dry loading.
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to low recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvent systems, including mixed solvents.
Degradation on Silica/Alumina: Some substituted pyrido[2,3-b]pyrazines may be sensitive to acidic or basic stationary phases. Use neutral silica or alumina, or consider deactivating the stationary phase with a small amount of a suitable base (e.g., triethylamine in the eluent).
Rapid Cooling During Recrystallization: "Shock cooling" can lead to the formation of fine, impure crystals that are difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Issue 2: Persistent Impurities After Column Chromatography

Problem: A specific impurity co-elutes with the desired product during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Product and Impurity: The impurity has a polarity very close to that of the product. Optimize the eluent system by trying different solvent mixtures with varying polarities. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica).
Tailing of the Product Peak: Highly polar or acidic/basic compounds can interact strongly with the stationary phase, leading to tailing and poor separation. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Overloading the Column: Too much sample applied to the column will result in poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Issue 3: Difficulty in Recrystallization

Problem: The substituted pyrido[2,3-b]pyrazine oils out or fails to crystallize from solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of Oily Impurities: Oily impurities can prevent crystallization. Try to pre-purify the crude product by passing it through a short plug of silica gel to remove highly nonpolar or polar impurities before attempting recrystallization.
Supersaturation Not Reached: The solution is not sufficiently concentrated for crystals to form. Carefully evaporate some of the solvent to increase the concentration.
Lack of Nucleation Sites: Crystal growth requires a nucleation site. Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure product if available.
Incorrect Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures. Try a solvent in which the compound has lower solubility, or use a mixed solvent system. Adding a less polar "anti-solvent" dropwise to a solution of the compound in a more polar solvent can induce crystallization.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel (60-120 or 230-400 mesh) is most common. For pH-sensitive compounds, neutral alumina can be used.

  • Eluent System Selection: Determine a suitable eluent system using TLC. The ideal system should give the desired compound an Rf value of 0.2-0.4 and good separation from impurities. Common eluents include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines reported recrystallization from ethyl acetate.[3]

Quantitative Data

Table 1: Purification of Substituted Pyrido[2,3-b]pyrazines by Column Chromatography

CompoundSubstituentsPurification MethodEluentYieldReference
2a 7-bromo-1,4-bis(2-(piperidin-1-yl)ethyl)Silica gel chromatographyEthyl acetate-hexane81%[4]
2b 7-bromo-1,4-bis(2-(morpholino)ethyl)Silica gel chromatographyNot specified79%[4]
4 8-bromo-2-chloro-3-phenylSilica gel chromatographyDichloromethane90%[5]
5 8-bromo-2-hydrazinyl-3-phenylSilica gel chromatographyDichloromethane/ethanol (19/1)85%[5]
8 8-amino-3-phenylSilica gel chromatographyDichloromethane/ethanol (19:1 to 10:0)69%[5]

Table 2: Purification of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives by Recrystallization

CompoundSubstituentsPurification MethodRecrystallization SolventYieldReference
4-7 Various substituted aromatic aldehydesRecrystallizationEthyl acetate82-89%[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Substituted pyrido[2,3-b]pyrazine extraction Liquid-Liquid Extraction synthesis->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Further Purification tlc TLC extraction->tlc recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->tlc recrystallization->tlc hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms MS recrystallization->ms pure_product Pure Product hplc->pure_product nmr->pure_product ms->pure_product

Caption: General experimental workflow for the purification and analysis of substituted pyrido[2,3-b]pyrazines.

troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_no_crystals Crystallization Solutions start Purification Challenge low_yield Low Yield start->low_yield persistent_impurities Persistent Impurities start->persistent_impurities no_crystals No Crystallization start->no_crystals ly_sol1 Optimize Extraction low_yield->ly_sol1 ly_sol2 Change Recrystallization Solvent low_yield->ly_sol2 ly_sol3 Use Neutral Stationary Phase low_yield->ly_sol3 pi_sol1 Optimize Eluent System persistent_impurities->pi_sol1 pi_sol2 Change Stationary Phase persistent_impurities->pi_sol2 pi_sol3 Reduce Column Loading persistent_impurities->pi_sol3 nc_sol1 Pre-purify by Chromatography no_crystals->nc_sol1 nc_sol2 Induce Nucleation no_crystals->nc_sol2 nc_sol3 Use Mixed Solvent System no_crystals->nc_sol3

Caption: Troubleshooting logic for common purification challenges with substituted pyrido[2,3-b]pyrazines.

References

Technical Support Center: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of the C-Br bond in 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond in this compound poorly reactive in standard cross-coupling reactions?

The poor reactivity stems from the electron-deficient nature of the pyridopyrazine ring system. The nitrogen atoms in the rings withdraw electron density, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. Additionally, the lone pairs on the ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or poisoning, which is a common challenge with nitrogen-containing heterocycles.[1][2][3]

Q2: How can I prevent catalyst poisoning when working with this substrate?

Catalyst poisoning by the pyridine nitrogen is a primary challenge.[1] To mitigate this, the use of sterically hindered, electron-rich phosphine ligands is crucial. These bulky ligands, such as XPhos, RuPhos, and SPhos, create a coordinatively saturated environment around the palladium atom, physically blocking the substrate's nitrogen from binding and deactivating the catalyst.[1]

Q3: What are the most suitable cross-coupling reactions for functionalizing this molecule?

The most common and effective methods for forming new carbon-carbon and carbon-nitrogen bonds on this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Each requires careful optimization of catalysts, ligands, and reaction conditions to achieve good yields.

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

For consistency and improved reactivity, especially with challenging substrates, using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) is often advantageous. Pre-catalysts are typically more stable and ensure a reliable generation of the active Pd(0) species. However, in situ generation from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can also be effective but may require more rigorous optimization.

Q5: Can microwave irradiation improve my reaction outcomes?

Yes, microwave-assisted synthesis can be highly effective in overcoming the poor reactivity of this substrate. Microwave heating can significantly accelerate reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating.[4]

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material is largely unreacted.

  • Formation of side products from protodeboronation of the boronic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity/Poisoning Switch to a more robust catalyst system. Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos with a palladium source such as Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 .[1]
Ineffective Base The choice of base is critical for the transmetalation step. Stronger bases like NaOtBu or K₃PO₄ are often required. For substrates sensitive to strong bases, Cs₂CO₃ or KF can be effective alternatives.[2][5]
Slow Transmetalation The electron-deficient nature of the pyridopyrazine can slow down this step.[5] Using a more nucleophilic boronic ester (e.g., a pinacol ester) or switching to a potassium trifluoroborate salt may improve reactivity.
Low Reaction Temperature These reactions often require elevated temperatures (90-120 °C) to proceed. Consider using a higher boiling point solvent like dioxane or toluene.
Problem 2: Poor Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Reaction stalls after initial conversion.

  • Formation of palladium black (catalyst decomposition).

Possible Causes & Solutions:

CauseRecommended Solution
Severe Catalyst Poisoning This is the most common issue for amination of N-heterocycles.[1] Use highly sterically hindered ligands such as BrettPhos, XPhos, or RuPhos . Increase ligand-to-palladium ratio (e.g., 2:1 or 4:1) to better protect the catalytic center.
Inappropriate Base A strong, non-nucleophilic base is required. NaOtBu or LiHMDS are standard choices.[6] If your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, but this will likely require higher temperatures and longer reaction times.[6]
Catalyst Decomposition The formation of palladium black indicates the catalyst has fallen out of the catalytic cycle.[1] This can be caused by excessive temperature or the presence of impurities. Lower the reaction temperature and ensure all reagents and solvents are anhydrous and degassed.
Amine Reactivity Sterically hindered or less nucleophilic amines will react slower. For these cases, higher catalyst loading and more forcing conditions may be necessary.
Problem 3: Failed Sonogashira Coupling

Symptoms:

  • No product formation, only starting materials recovered.

  • Significant formation of the Glaser-Hay homocoupling product of the alkyne.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Temperature Sonogashira couplings with electron-deficient aryl bromides often require heating. Try increasing the temperature to 80-100 °C.[7]
Copper Co-catalyst Issues Ensure the Cu(I) source (typically CuI) is fresh and not oxidized. The reaction should be performed under strictly anaerobic conditions to prevent oxidative homocoupling.
Inappropriate Solvent/Base System A common system is THF or dioxane with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] Ensure the amine is in excess and acts as both the base and a co-solvent.
Catalyst System Not Active Enough For challenging substrates, a more active palladium source and ligand may be needed. Consider using a catalyst system like PdCl₂(PPh₃)₂ with a phosphine ligand or a more modern catalyst system.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent to achieve a final concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound with a primary or secondary amine.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add this compound, NaOtBu, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vial.

  • Add toluene to achieve a concentration of 0.1-0.2 M.

  • Add the amine to the reaction mixture.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA)

  • THF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and TEA (e.g., 2:1 v/v).

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 70-80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start cluster_diagnosis cluster_solutions cluster_end Start Low or No Product Yield Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand Use Bulky Ligand (XPhos, RuPhos) Check_Catalyst->Change_Ligand No Check_Reagents Are Reagents Pure & Atmosphere Inert? Check_Conditions->Check_Reagents Yes Change_Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) Check_Conditions->Change_Base No Optimize_Temp Increase Temperature (90-120°C) Check_Conditions->Optimize_Temp No Improve_Setup Use Dry Solvents & Degas Thoroughly Check_Reagents->Improve_Setup No Success Improved Yield Check_Reagents->Success Yes Change_Ligand->Success Change_Base->Success Optimize_Temp->Success Improve_Setup->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L₂Pd(II)(Ar)Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Managing side reactions in multicomponent synthesis of pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrido[2,3-b]pyrazines. Our aim is to help you manage and minimize common side reactions to improve the yield and purity of your target compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrido[2,3-b]pyrazines via multicomponent reactions.

Issue 1: Low Yield of the Desired Pyrido[2,3-b]pyrazine Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, or temperature may not be ideal for the specific substrates.

  • Side Product Formation: Competing side reactions may be consuming the starting materials.

  • Product Degradation: The target compound may be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time.

  • Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time. A moderate increase in temperature can also enhance the reaction rate, but be cautious as excessive heat can promote side reactions.

  • Solvent Screening: The polarity of the solvent can significantly influence the reaction outcome. It is advisable to screen a range of solvents with varying polarities.

  • Catalyst Optimization: The presence and type of catalyst can be crucial. Acid catalysts are often employed in these syntheses. The concentration of the catalyst should also be optimized.

  • Purification Strategy: Ensure that the purification method (e.g., recrystallization, column chromatography) is suitable for your target compound and efficiently removes impurities.

Issue 2: Formation of Multiple Products, Including Isomeric Side Products (Regioisomers)

Possible Cause:

  • Lack of Regiocontrol: In multicomponent reactions involving unsymmetrical reactants, the formation of more than one regioisomer is a common side reaction. The regioselectivity of the reaction is often influenced by kinetic and thermodynamic factors.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can favor the kinetic product, often leading to higher regioselectivity.

  • Acid Catalysis: The use of an appropriate acidic catalyst can direct the reaction towards a specific regioisomer. Protic acids like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in similar reactions.

  • Solvent Effects: The solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome. Experiment with different solvents to find the optimal conditions for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the multicomponent synthesis of pyrido[2,3-b]pyrazines?

A1: The most frequently encountered side reaction is the formation of regioisomers when using unsymmetrical starting materials. Other potential side reactions include the formation of dimeric byproducts, incomplete cyclization leading to open-chain intermediates, and degradation of starting materials or the final product under harsh reaction conditions.

Q2: How can I confirm the structure of my desired product and identify any side products?

A2: A combination of analytical techniques is recommended for structural confirmation and impurity identification. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and separate different components for further analysis.

  • Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation if a suitable crystal can be obtained.

Q3: Can the order of addition of reactants influence the outcome of the reaction?

A3: Yes, in some multicomponent reactions, the order of addition can be critical. It can influence the initial equilibria and the subsequent reaction pathways, potentially affecting the yield and selectivity. It is recommended to investigate different addition sequences if you are facing issues with side product formation.

Data Presentation

The following table summarizes the effect of solvent and catalyst on the yield of a model three-component synthesis of a pyrido[2,3-b]pyrazine derivative. This data is illustrative of the optimization process that can be undertaken to manage side reactions and improve yield.

EntrySolventCatalyst (p-TSA)Reaction Time (h)Yield (%)
1H₂O-12No Reaction
2DCM-12Traces
3THF-12Traces
4CH₃CN-1230
5Ethanol-1245
6DMF-1240
7Ethanol10 mol%1075
8Ethanol20 mol%989
9Ethanol30 mol%985

p-TSA = para-Toluenesulfonic acid

This table demonstrates that ethanol is a suitable solvent and the use of 20 mol% of p-TSA as a catalyst significantly improves the yield of the desired product, likely by minimizing competing side reactions.

Experimental Protocols

General Procedure for the Three-Component Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • Active methylene compound (e.g., 1,3-indanedione) (1.0 mmol)

  • para-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), the active methylene compound (1.0 mmol), and p-TSA (0.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then with water to remove any remaining catalyst and unreacted starting materials.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Temperature Temperature DesiredProduct Desired Pyrido[2,3-b]pyrazine (Regioisomer A) Temperature->DesiredProduct Lower Temp (Kinetic Control) SideProduct Regioisomeric Side Product (Regioisomer B) Temperature->SideProduct Higher Temp (Thermodynamic Control) Catalyst Catalyst (e.g., Acidic) Catalyst->DesiredProduct Optimized Concentration Catalyst->SideProduct Sub-optimal or No Catalyst Solvent Solvent Polarity Solvent->DesiredProduct Optimal Polarity Solvent->SideProduct Sub-optimal Polarity

Caption: Logical relationship between reaction conditions and product formation.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Add reactants & catalyst - Add solvent start->reaction_setup reaction Reaction: - Reflux for 8-12h - Monitor by TLC reaction_setup->reaction workup Workup: - Cool to RT - Filter precipitate or - Evaporate solvent reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Analysis: - NMR, MS, HPLC purification->analysis end_node End: Pure Product analysis->end_node

Caption: General experimental workflow for multicomponent synthesis.

Improving stability of boronic esters for coupling with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of various boronic esters with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling reaction, presented in a question-and-answer format.

Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and solutions?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, particularly when dealing with heteroaromatic systems. The primary areas to investigate are the stability of the boronic ester, the reaction conditions, and the integrity of the reactants.

Possible Causes & Troubleshooting Steps:

  • Boronic Ester Decomposition: Boronic acids and their esters can be unstable under reaction conditions, leading to protodeboronation (replacement of the boron group with a hydrogen).[1][2][3] This is especially prevalent with electron-deficient or heteroaromatic boronic acids.[3]

    • Solution: Employ more robust boronic acid surrogates. Consider using pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) boronates, or potassium organotrifluoroborates (BF3K).[4][5][6][7] MIDA boronates are particularly stable to chromatography and a range of reaction conditions.[6][8][9][10]

  • Inefficient Catalyst Activity: The choice of palladium catalyst and ligand is crucial for the coupling of heteroaromatic halides.

    • Solution: Screen a variety of palladium catalysts and ligands. For electron-poor heteroaryl bromides, ligands such as S-Phos, XPhos, or dppf can be effective.[4][11] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.

  • Inappropriate Base: The base plays a critical role in the catalytic cycle, but harsh basic conditions can promote boronic ester decomposition.[3][11][12]

    • Solution: Use milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[3][11] For highly sensitive substrates, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[3]

  • Sub-optimal Solvent and Temperature: The solvent system and reaction temperature can significantly impact solubility, catalyst activity, and substrate stability.

    • Solution: A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[7] However, for sensitive substrates, anhydrous conditions may be necessary.[13] Experiment with a range of temperatures, starting from milder conditions (e.g., 80 °C) and gradually increasing if no reaction is observed.[3]

  • Degradation of this compound: The stability of the heterocyclic halide under the reaction conditions should also be considered.

    • Solution: Run a control experiment with the bromo-compound under the reaction conditions without the boronic ester to check for its degradation. If degradation is observed, explore milder reaction conditions (lower temperature, weaker base).

Question 2: I am observing significant amounts of a side product corresponding to the protonated (de-boronated) starting material from my boronic ester. How can I minimize this?

Answer:

The formation of a de-boronated side product is a clear indication of protodeboronation. This side reaction is often competitive with the desired cross-coupling.

Strategies to Minimize Protodeboronation:

  • Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable form is the most effective strategy. MIDA boronates and organotrifluoroborates are highly resistant to protodeboronation.[4][5][14]

  • Use Anhydrous Conditions: Water is a key component in the protodeboronation mechanism.[6] Employing strictly anhydrous solvents and reagents can significantly suppress this side reaction.

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[3] Switching to a weaker base like KF or using a base-free protocol where applicable can be advantageous.

  • Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling.

Question 3: My purification is complicated by the presence of residual boron-containing byproducts. How can I improve the work-up and purification process?

Answer:

Boronic acid-related impurities can be challenging to remove due to their polarity and potential for streaking on silica gel.

Purification Tips:

  • Acidic Wash: A common method to remove boronic acid byproducts is to wash the organic layer with an acidic solution (e.g., 1M HCl) during the work-up. However, be cautious if your product is acid-sensitive.

  • Base Wash for MIDA Boronates: MIDA boronates can be cleaved under basic aqueous conditions to release the boronic acid, which can then be removed by an aqueous wash.[15]

  • Chromatography with Stabilized Boronates: MIDA boronates are known for their stability on silica gel, which can simplify purification.[6][10]

  • Trifluoroborate Salts: Potassium organotrifluoroborates are crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most stable forms of boronic esters to use for challenging couplings?

A1: For challenging Suzuki-Miyaura couplings, especially with substrates prone to decomposition, using highly stable boronic acid surrogates is recommended. The stability generally follows this trend: Boronic Acids (least stable) < Pinacol Boronic Esters (Bpin) < Organotrifluoroborates (BF3K) < N-methyliminodiacetic acid (MIDA) Boronates and Tetramethyl N-methyliminodiacetic acid (TIDA) Boronates (most stable).[4][5][7][8][16][17] TIDA boronates have shown exceptional stability, being over 1000 times more stable than MIDA boronates.[18]

Q2: How do I choose the right palladium catalyst and ligand for coupling with a heteroaromatic bromide?

A2: The choice of catalyst and ligand is critical. For electron-deficient heteroaromatic bromides like this compound, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination. Good starting points for ligand screening include Buchwald-type ligands (e.g., XPhos, S-Phos) and bidentate ligands (e.g., dppf).[4][11] Pre-formed palladium catalysts like Pd(dppf)Cl₂ are also convenient and effective.[3]

Q3: Can I use boronic acids directly, or is it always better to use an ester?

A3: While boronic acids can be used directly and are often more reactive than their ester counterparts, they are also more prone to decomposition, homocoupling, and protodeboronation.[1][2] For complex syntheses or when dealing with sensitive substrates, the use of more stable boronate esters (like MIDA or pinacol esters) or trifluoroborate salts is generally recommended to ensure reproducibility and higher yields.[4][5][7][19]

Q4: What is the role of water in the Suzuki-Miyaura reaction?

A4: In many Suzuki-Miyaura reactions, a small amount of water is beneficial. It can help to dissolve the inorganic base and facilitate the hydrolysis of boronate esters to the more reactive boronic acid.[7] However, as discussed, water can also promote the undesirable protodeboronation side reaction.[6] The decision to include water should be based on the stability of the specific boronic ester being used. For highly sensitive systems, anhydrous conditions are often preferred.[13]

Data Presentation

Table 1: Comparison of Common Boronic Acid Surrogates

Boronic Acid SurrogateStructureStabilityAdvantagesDisadvantages
Boronic Acid R-B(OH)₂LowHigh reactivity.Prone to protodeboronation and homocoupling.[1][2]
Pinacol Boronate (Bpin) R-B(O₂C₂Me₄)ModerateMore stable than boronic acids, generally stable to chromatography.[6][17]Can undergo hydrolysis under reaction conditions.[17][20]
Organotrifluoroborate (BF₃K) [R-BF₃]KHighCrystalline, air- and moisture-stable solids.[4][5]Requires a base for activation.[11]
MIDA Boronate R-B(MIDA)Very HighHighly stable, crystalline, and stable to chromatography.[8][9][10]Requires a deprotection step to release the boronic acid.[9]
TIDA Boronate R-B(TIDA)Extremely HighExceptionally stable, allowing for harsher reaction conditions.[16][18]Requires a deprotection step.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Boronic Ester

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired aryl/heteroaryl pinacol boronic ester (1.2-1.5 equiv), and a base such as Cs₂CO₃ (2.0-3.0 equiv).[3]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) to water.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under a positive flow of inert gas.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a MIDA Boronate

  • Reaction Setup: In a flask equipped with a Dean-Stark trap, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in a suitable solvent mixture (e.g., toluene/DMSO).[21]

  • Dehydration: Heat the mixture to reflux to azeotropically remove water.

  • Isolation: After completion, cool the reaction mixture. The MIDA boronate often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify by crystallization or chromatography.[10]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_ester Assess Boronic Ester Stability start->check_ester check_conditions Evaluate Reaction Conditions start->check_conditions check_reactants Verify Reactant Integrity start->check_reactants ester_unstable Is Protodeboronation Observed? check_ester->ester_unstable screen_catalyst Screen Pd Catalysts & Ligands (e.g., XPhos, S-Phos, dppf) check_conditions->screen_catalyst optimize_base Optimize Base (e.g., Cs2CO3, KF, TMSOK) check_conditions->optimize_base optimize_solvent_temp Optimize Solvent & Temperature (Anhydrous vs. Aqueous, 80-120°C) check_conditions->optimize_solvent_temp control_exp Run Control Experiment on This compound check_reactants->control_exp use_stable_ester Use MIDA, TIDA, or BF3K Boronates ester_unstable->use_stable_ester Yes ester_stable Ester is Likely Stable ester_unstable->ester_stable No solution Improved Yield use_stable_ester->solution screen_catalyst->solution optimize_base->solution optimize_solvent_temp->solution degradation Is Degradation Observed? control_exp->degradation milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) degradation->milder_conditions Yes reactant_stable Halide is Stable degradation->reactant_stable No milder_conditions->solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Boron_Stability_Pathway cluster_0 Boronic Acid/Ester Fate cluster_1 Desired Pathway cluster_2 Undesired Pathway cluster_3 Stabilization Strategies boronic_acid R-B(OH)₂ / R-B(OR)₂ Boronic Acid/Ester transmetalation {[Pd]-X + R-B(OH)₂ | Transmetalation} boronic_acid->transmetalation Pd Catalyst, Base protodeboronation {R-H | Protodeboronation} boronic_acid->protodeboronation H₂O, Base/Acid product {R-Ar | Coupled Product} transmetalation->product Reductive Elimination MIDA {R-B(MIDA) | MIDA Boronate} MIDA->boronic_acid Deprotection (aq. Base) BF3K {[R-BF₃]K | Trifluoroborate} BF3K->boronic_acid Activation (Base) TIDA {R-B(TIDA) | TIDA Boronate} TIDA->boronic_acid Deprotection (aq. Base)

Caption: Competing pathways for boronic esters and stabilization strategies.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the reactivity of two key halogenated pyrido[2,3-b]pyrazine-2,3(1H,4H)-diones, offering insights into their behavior in crucial synthetic transformations.

The strategic placement of a halogen atom on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, providing a versatile handle for the introduction of diverse functional groups. The pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione core, a privileged structure in drug discovery, is often functionalized at the 7-position. The choice between a 7-bromo and a 7-chloro substituent can significantly impact the reactivity of the molecule in key synthetic operations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 7-bromo- and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, supported by theoretical principles and available experimental data, to aid in the selection of the optimal starting material for synthetic campaigns.

Theoretical Framework: A Tale of Two Mechanisms

The differential reactivity of the 7-bromo and 7-chloro analogs can be rationalized by considering the distinct mechanisms of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. A more electronegative halogen substituent can more effectively stabilize the negative charge through its inductive effect. Consequently, the general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This principle suggests that 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is expected to be more reactive than its 7-bromo counterpart in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, typically proceed via a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. The rate of this oxidative addition step is highly dependent on the carbon-halogen bond strength. Weaker carbon-halogen bonds undergo oxidative addition more readily. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Therefore, the reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F.[1] This established trend indicates that 7-bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is anticipated to be the more reactive partner in palladium-catalyzed cross-coupling reactions.

Experimental Data and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed couplings is a well-established phenomenon.[1][2] For instance, the Buchwald-Hartwig amination, a powerful tool for C-N bond formation, generally proceeds more efficiently with bromoarenes. A study on the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine demonstrates the feasibility of this transformation on the pyridopyrazine core. While specific yield and reaction time data for the dione derivative is not provided in the graphical representation, the successful reaction highlights the utility of the bromo-substituent as a coupling handle.

Conversely, the coupling of aryl chlorides often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive phosphine ligands to facilitate the challenging oxidative addition step.[2]

The following table summarizes the expected relative reactivity and typical reaction conditions for the two compounds in common palladium-catalyzed cross-coupling reactions.

Reaction Type7-Bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione7-Chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Suzuki Coupling More reactive; milder conditions (e.g., lower temperature, shorter reaction time).Less reactive; requires more forcing conditions (e.g., higher temperature, longer reaction time, specialized ligands).
Buchwald-Hartwig Amination Preferred substrate for efficient C-N bond formation.More challenging substrate, often requiring highly active catalyst systems.

Experimental Workflow for a Comparative Suzuki Coupling Study

To empirically determine the relative reactivity, a parallel experiment can be designed as follows:

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Identical Conditions cluster_analysis Analysis cluster_conclusion Conclusion 7_bromo 7-Bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione reaction_bromo Reaction A (Bromo) 7_bromo->reaction_bromo 7_chloro 7-Chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione reaction_chloro Reaction B (Chloro) 7_chloro->reaction_chloro boronic_acid Arylboronic Acid boronic_acid->reaction_bromo boronic_acid->reaction_chloro monitoring Monitor reaction progress over time (TLC, LC-MS) reaction_bromo->monitoring reaction_chloro->monitoring catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_bromo catalyst->reaction_chloro base Base (e.g., Na2CO3) base->reaction_bromo base->reaction_chloro solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction_bromo solvent->reaction_chloro temperature Temperature (e.g., 90 °C) temperature->reaction_bromo temperature->reaction_chloro yield Determine isolated yield after a fixed time monitoring->yield comparison Compare reaction rates and yields to determine relative reactivity yield->comparison

Caption: Workflow for a comparative Suzuki coupling experiment.

Detailed Experimental Protocols

General Procedure for a Comparative Suzuki-Miyaura Coupling:

  • Reaction Setup: In two separate oven-dried reaction vessels equipped with magnetic stir bars and reflux condensers, add 7-bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.) to one and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.) to the other.

  • Reagent Addition: To each vessel, add the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3, 2.0 eq.).

  • Solvent and Atmosphere: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Purge the reaction mixtures with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Work-up and Purification: Upon completion (or after a predetermined time for comparison), cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and characterize the products by NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

The choice between 7-bromo- and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a synthetic precursor is dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, the 7-bromo analog is the superior choice due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields.

  • For nucleophilic aromatic substitution reactions , the 7-chloro derivative is expected to be more reactive . This can be advantageous for introducing nucleophiles directly onto the pyridopyrazine core, potentially avoiding the need for a metal catalyst.

It is important to note that while the 7-chloro starting material may be more economical, the potentially harsher conditions and the need for more sophisticated and expensive catalyst systems for cross-coupling reactions might offset this initial cost advantage. Therefore, a careful consideration of the overall synthetic route, including reagent costs, reaction efficiency, and scalability, is crucial for making an informed decision. This guide provides the fundamental principles and a framework for empirical validation to assist researchers in navigating this choice effectively.

References

A Researcher's Guide to Bioisosteric Replacements for the Pyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioisosteric replacements for the pyrido[2,3-b]pyrazine scaffold, supported by experimental data. The pyrido[2,3-b]pyrazine core is a significant pharmacophore found in a variety of therapeutic agents, including antiviral, anticancer, and TRPV1 antagonist compounds.

Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one functional group or scaffold with another that possesses similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide explores established and potential bioisosteres for the pyrido[2,3-b]pyrazine ring system, presenting a comparative analysis of their biological activities and outlining the experimental protocols used for their evaluation.

Comparative Analysis of Bioisosteric Scaffolds

The following tables summarize the in vitro activity of the parent pyrido[2,3-b]pyrazine scaffold in various therapeutic areas and compare it with its bioisosteric replacements.

Table 1: Antiviral Activity - HCMV Polymerase Inhibition

ScaffoldCompoundHCMV Polymerase IC50 (µM)Antiviral EC50 (µM)hERG IC50 (µM)Reference
1,8-Naphthyridinone (Parent)PNU-183792 Analog0.620.765.2[1]
Pyrido[2,3-b]pyrazine (Bioisostere)Compound 5 2.3 2.1 4.9 [1]

This bioisosteric replacement of a carbon atom with a nitrogen in the core scaffold was investigated to reduce hERG activity. While there was a slight decrease in antiviral potency, the impact on hERG inhibition was minimal in this specific case.[1]

Table 2: Anticancer Activity - Inhibition of Erlotinib-Sensitive and -Resistant NSCLC Cell Lines

ScaffoldCompoundPC9 (EGFR exon 19 del) IC50 (µM)PC9-ER (EGFR T790M) IC50 (µM)Reference
Pyrido[2,3-b]pyrazine Compound 7n 0.09 0.15 [2]
Pyrido[2,3-d]pyrimidineCompound 10.093 (EGFRwt)0.174 (EGFR T790M)[3]
Thieno[2,3-d]pyrimidineSorafenib (Reference)Not directly comparableNot directly comparable[4]
Imidazo[1,2-a]pyrazineCompound 42Not directly comparable (PI3Kα/mTOR)Not directly comparable (PI3Kα/mTOR)[5]

Direct comparative data for bioisosteres of pyrido[2,3-b]pyrazines in this context is limited. However, related heterocyclic systems like pyrido[2,3-d]pyrimidines have shown potent activity against similar resistant mutations.[3]

Potential Bioisosteric Replacements

Based on structural similarity and known biological activities, the following scaffolds are considered promising bioisosteric replacements for the pyrido[2,3-b]pyrazine core:

  • Thieno[2,3-b]pyrazine: The replacement of the pyridine ring with a thiophene ring can modulate electronic properties and lipophilicity. Thieno[2,3-b]pyrazine derivatives have been investigated as kinase inhibitors.[6]

  • Imidazo[1,2-a]pyrazine: This scaffold, a deazapurine analog, alters the hydrogen bonding pattern and overall geometry. Imidazo[1,2-a]pyrazines have been explored as potent Aurora kinase and PI3K/mTOR inhibitors.[5][7]

  • Pyrido[2,3-d]pyrimidine: The rearrangement of the nitrogen atoms within the pyrazine ring to a pyrimidine ring can significantly impact target binding and metabolic stability. These compounds have shown efficacy as EGFR inhibitors.[3]

  • Deazapurines (e.g., Pyrrolo[2,3-b]pyrazine): Replacing a nitrogen atom with a carbon atom in the purine-like core of pyrido[2,3-b]pyrazine can alter the electronic distribution and hydrogen bonding capacity.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the scaffolds and their biological evaluation, the following diagrams are provided.

Signaling_Pathway cluster_0 Drug Targets cluster_1 Pyrido[2,3-b]pyrazine & Bioisosteres HCMV Polymerase HCMV Polymerase EGFR Kinase EGFR Kinase TRPV1 Channel TRPV1 Channel Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine->HCMV Polymerase Inhibition Pyrido[2,3-b]pyrazine->EGFR Kinase Inhibition Pyrido[2,3-b]pyrazine->TRPV1 Channel Antagonism 1,8-Naphthyridinone 1,8-Naphthyridinone 1,8-Naphthyridinone->HCMV Polymerase Inhibition Thieno[2,3-b]pyrazine Thieno[2,3-b]pyrazine Thieno[2,3-b]pyrazine->EGFR Kinase Potential Inhibition Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->EGFR Kinase Potential Inhibition (via other kinases) Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine->EGFR Kinase Inhibition

Caption: Interaction of pyrido[2,3-b]pyrazine and its bioisosteres with various drug targets.

Experimental_Workflow cluster_assays In Vitro Assays Start Start Synthesis Synthesis of Analogs Start->Synthesis In Vitro Assays In Vitro Biological Evaluation Synthesis->In Vitro Assays Data Analysis Data Analysis & Comparison In Vitro Assays->Data Analysis Kinase Assay Kinase Assay Antiviral Assay Antiviral Assay hERG Assay hERG Assay Cell Proliferation Cell Proliferation End End Data Analysis->End

Caption: General workflow for the synthesis and evaluation of bioisosteric analogs.

Experimental Protocols

Synthesis of Pyrido[2,3-b]pyrazine Derivatives (General Procedure)

A common method for the synthesis of substituted pyrido[2,3-b]pyrazines involves a multicomponent reaction. For example, a mixture of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine is refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid (p-TSA).[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired pyrido[2,3-b]pyrazine derivative.[8]

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of compounds against a specific kinase is often determined using a biochemical assay. Recombinant kinase, a suitable substrate (peptide or protein), and ATP are incubated with the test compound in an appropriate buffer (e.g., Tris-HCl, MgCl2, DTT). The kinase activity is then measured by detecting the amount of ADP produced, which can be quantified using commercially available kits such as ADP-Glo™. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a cell-based assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the cells are incubated to allow the formation of formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the resulting data.[9]

Human Cytomegalovirus (HCMV) Polymerase Assay

The inhibitory effect of compounds on HCMV DNA polymerase can be evaluated using a specific assay kit. These kits typically provide the necessary components, including the enzyme, a DNA template, dNTPs, and a fluorescent dye that intercalates with the newly synthesized DNA. The reaction is initiated by adding the enzyme to a mixture of the other components and the test compound. The fluorescence is monitored in real-time to determine the rate of DNA synthesis, and the IC50 value is calculated based on the inhibition of this rate.[10][11][12]

TRPV1 Antagonist Assay (FLIPR Assay)

The antagonistic activity of compounds against the TRPV1 channel is commonly assessed using a fluorometric imaging plate reader (FLIPR) assay. Cells stably expressing the human TRPV1 channel (e.g., CHO or HEK293 cells) are loaded with a calcium-sensitive dye. The cells are then pre-incubated with the test compounds before being stimulated with a TRPV1 agonist, such as capsaicin. The influx of calcium upon channel activation leads to an increase in fluorescence, which is measured by the FLIPR instrument. The ability of the test compounds to inhibit this fluorescence increase is used to determine their antagonistic potency (IC50).[13]

References

Unveiling the Antibacterial Potential: A Comparative Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives and Established DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, a recent study has shed light on the promising antibacterial activity of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This comparison guide provides a detailed analysis of the efficacy of these emerging compounds against established DNA gyrase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive study that evaluated the in vitro activity of these derivatives against a panel of clinically relevant bacterial pathogens.

Efficacy Against Key Bacterial Pathogens: A Head-to-Head Comparison

The antibacterial efficacy of the novel 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives was assessed by determining their Minimum Inhibitory Concentrations (MICs) against several Gram-positive and Gram-negative bacteria. The results, summarized in the table below, highlight the potential of these compounds, particularly in comparison to well-established antibacterial agents that target DNA gyrase.

Compound/InhibitorTargetEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Salmonella spp. MIC (µg/mL)
7-Bromo-derivative 2a DNA Gyrase (putative)----
7-Bromo-derivative 2c DNA Gyrase (putative)----
7-Bromo-derivative 2d DNA Gyrase (putative)Noteworthy Inhibition---
Ciprofloxacin DNA Gyrase0.004-20.12-20.06-40.008-0.5
Levofloxacin DNA Gyrase0.015-10.12-40.25-80.015-0.5
Novobiocin DNA Gyrase16-1280.06-1>12832-128

Note: Specific MIC values for derivatives 2a, 2c, and 2d were reported as showing significant or noteworthy inhibition, with the study highlighting 2a and 2c as the most active. For a direct quantitative comparison, the original research paper should be consulted. The MIC ranges for known inhibitors are compiled from various literature sources and can vary based on the specific strain and testing conditions.

Unraveling the Mechanism of Action: Targeting DNA Gyrase

The study proposes that the antibacterial activity of the this compound derivatives stems from the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. Molecular docking simulations have provided insights into the potential binding interactions of these compounds with the DNA gyrase active site, suggesting a mechanism similar to that of fluoroquinolone antibiotics.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_gyrase_action DNA Gyrase Action cluster_inhibition Inhibition Pathway DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Positive Supercoiling DNA_Replication_Fork->Supercoiled_DNA unwinding DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling ATP-dependent dsDNA break & passage Inhibition Inhibition DNA_Gyrase->Inhibition Relaxed_DNA Relaxed DNA Negative_Supercoiling->Relaxed_DNA Relaxed_DNA->DNA_Replication_Fork allows replication to proceed Inhibitors 7-Bromo-derivatives Known Inhibitors (e.g., Fluoroquinolones) Inhibitors->Inhibition Replication_Block Blockage of DNA Replication Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

The evaluation of the antibacterial efficacy of the this compound derivatives was conducted using standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compounds and reference antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Assay_Workflow Start Start: Bacterial Culture Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-Well Plates with Serial Dilutions of Test Compounds Prep_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Plates and Determine MIC Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Concluding Remarks

The preliminary findings on the antibacterial activity of this compound derivatives are encouraging and warrant further investigation. Their putative mechanism of action, targeting the well-validated bacterial DNA gyrase, positions them as a promising scaffold for the development of new antibacterial agents. Future studies should focus on elucidating the precise structure-activity relationships, optimizing the lead compounds for enhanced potency and pharmacokinetic properties, and confirming their efficacy in in vivo models of infection. This class of compounds represents a valuable addition to the pipeline of potential therapeutics in the ongoing battle against bacterial resistance.

Purity Assessment of Synthesized 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous evaluation of compound purity is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key building block in medicinal chemistry, ensuring high purity is critical for the reliability of subsequent biological assays and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized this compound, supported by a detailed experimental protocol and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity determination of a broad range of organic molecules, including polar aromatic compounds. Its advantages include high resolution, sensitivity, and excellent quantitative accuracy, making it an ideal choice for quality control in a research and development setting.

A proposed RP-HPLC method for the analysis of this compound is detailed below. This method is designed to separate the main compound from potential impurities, such as unreacted starting materials and side-products from the synthesis.

Experimental Protocol: RP-HPLC Purity Assessment

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm. Pyrazine derivatives are known to have UV absorbance in this region[1][2].

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 1.0 mg of a reference standard of this compound and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • The purity of the synthesized compound is calculated based on the peak area percentage from the resulting chromatogram. The formula for area percent purity is:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: HPLC Purity Analysis Results

The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation from potential impurities.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A (Starting Material 1)3.215.60.5
2Impurity B (Starting Material 2)4.525.10.8
3This compound10.83065.298.1
4Impurity C (By-product)12.118.80.6
Total 3124.7 100.0

Comparison with Alternative Methods

While HPLC is a highly suitable method, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and disadvantages.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities. However, it is generally more expensive and complex to operate than HPLC-UV. For routine purity checks where impurity identification is not the primary goal, HPLC-UV is more cost-effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Given the likely low volatility of this compound, GC-MS would likely require derivatization, adding complexity to the sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR). While it provides a comprehensive purity profile, it is generally less sensitive than HPLC for detecting trace impurities.

For routine quality control and purity assessment of synthesized batches, HPLC offers the best balance of resolution, sensitivity, quantitative accuracy, and cost-effectiveness.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to the final purity determination.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (270 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

References

A Comparative Analysis of Suzuki Coupling Efficiency for 7-Halo-2-aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halopyrazine for Palladium-Catalyzed Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The pyrazine scaffold, a privileged core in medicinal chemistry, is frequently functionalized using this powerful reaction. The choice of the halide on the pyrazine ring significantly impacts the efficiency and success of the Suzuki coupling. This guide provides an objective comparison of the Suzuki coupling efficiency of 7-iodo-, 7-bromo-, and 7-chloropyrazines, supported by representative experimental data and protocols.

The reactivity of halopyrazines in Suzuki coupling reactions generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, 7-iodopyrazines are the most reactive, followed by 7-bromopyrazines, with 7-chloropyrazines being the most challenging substrates. This difference in reactivity necessitates the use of distinct catalyst systems and reaction conditions to achieve optimal yields.

Comparative Performance Data

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 7-halo-2-aminopyrazines with a generic arylboronic acid. These values are compiled from various sources and represent typical outcomes for these substrates.

Feature7-Iodo-2-aminopyrazine7-Bromo-2-aminopyrazine7-Chloro-2-aminopyrazine
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with a specialized ligand (e.g., XPhos)
Catalyst Loading 1-5 mol%3-10 mol%5-15 mol%
Typical Base Na₂CO₃, K₂CO₃K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Reaction Temperature Room Temperature to 80 °C80-110 °C100-140 °C
Typical Reaction Time 1-6 hours4-18 hours12-36 hours
Representative Yield >90%70-90%40-75%

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of each of the 7-halopyrazines.

Protocol 1: Suzuki Coupling of 7-Iodo-2-aminopyrazine (High Efficiency)

Materials:

  • 7-Iodo-2-aminopyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add 7-iodo-2-aminopyrazine, the arylboronic acid, and sodium carbonate.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-6 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of 7-Bromo-2-aminopyrazine (Moderate Efficiency)

Materials:

  • 7-Bromo-2-aminopyrazine (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2.5 mL)

  • Nitrogen or Argon gas

Procedure:

  • Combine 7-bromo-2-aminopyrazine, the arylboronic acid, and potassium carbonate in a Schlenk flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and water.

  • Add the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress over 4-18 hours.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via silica gel chromatography.

Protocol 3: Suzuki Coupling of 7-Chloro-2-aminopyrazine (Challenging)

Materials:

  • 7-Chloro-2-aminopyrazine (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.12 mmol, 12 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous toluene (15 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add 7-chloro-2-aminopyrazine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 120 °C.

  • Maintain the reaction for 12-36 hours, monitoring for product formation.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the final compound using column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Halopyrazine Halopyrazine Heating & Stirring Heating & Stirring Halopyrazine->Heating & Stirring Boronic Acid Boronic Acid Boronic Acid->Heating & Stirring Catalyst & Ligand Catalyst & Ligand Catalyst & Ligand->Heating & Stirring Base Base Base->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Aqueous Wash Aqueous Wash Heating & Stirring->Aqueous Wash Extraction Extraction Aqueous Wash->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 7-halopyrazines.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)₂ Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L)₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)₂ Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)₂ Base Base Ar-R Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of 7-halopyrazine for Suzuki coupling is a critical decision that balances reactivity with the availability and cost of the starting material. For rapid and high-yielding syntheses where the cost of the starting material is not a primary concern, 7-iodopyrazines are the superior choice. 7-Bromopyrazines offer a good compromise between reactivity and cost, making them suitable for a wide range of applications. While 7-chloropyrazines are often the most economical starting materials, their lower reactivity demands more specialized and often more expensive catalyst systems, along with more forceful reaction conditions, which may not be compatible with sensitive functional groups. This guide provides the foundational knowledge for researchers to make informed decisions when designing their synthetic routes involving the functionalization of the pyrazine core.

Novel Pyrido[2,3-b]pyrazine Derivatives Demonstrate Promising Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel pyrido[2,3-b]pyrazine derivatives reveals significant antibacterial potential, with one derivative exhibiting potent activity against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive comparison of the antibacterial efficacy of these novel compounds against the established antibiotic, ciprofloxacin, supported by experimental data and detailed protocols.

A recent study investigated a new series of pyrido[2,3-b]pyrazine derivatives for their antibacterial properties. The research highlighted a particular derivative, Compound 1 (2,3-dithione), which demonstrated noteworthy inhibitory effects on the growth of several bacterial strains.[1] This guide summarizes the quantitative data from this study and compares it with the known activity of ciprofloxacin, a widely used broad-spectrum antibiotic.

Comparative Antibacterial Activity

The antibacterial efficacy of the novel pyrido[2,3-b]pyrazine derivatives and ciprofloxacin was determined by measuring their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in the table below showcases a comparison of the MIC values (in µg/mL) of the most potent novel compound (Compound 1) and ciprofloxacin against four clinically relevant bacterial strains.

CompoundStaphylococcus aureusBacillus cereusEscherichia coliSalmonella typhi
Novel Pyrido[2,3-b]pyrazine (Compound 1) 78786251250
Ciprofloxacin (Standard Antibiotic) 0.25 - 0.5[2][3]0.21[4]0.015 - 0.25[5][6]0.181 - 5.06[7]

Note: The MIC values for the novel compound were originally reported in mg/mL and have been converted to µg/mL for direct comparison.

The results indicate that while the novel pyrido[2,3-b]pyrazine derivative (Compound 1) shows considerable activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, ciprofloxacin generally exhibits lower MIC values, indicating higher potency.[1][2][3][4] It is important to note that the other synthesized derivatives in the series (Compounds 2-5), which possessed alkyl or aryl side-chains, displayed weaker antibacterial effects, with MICs ranging from 1500 to 5000 µg/mL.[1] This suggests that the thione functional group in Compound 1 is crucial for its antibacterial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the novel pyrido[2,3-b]pyrazine derivatives was performed using the broth microdilution method. This standard and widely accepted technique provides a quantitative measure of an antimicrobial agent's effectiveness.

Broth Microdilution Method

The broth microdilution method involves a series of steps to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a test microorganism.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are then suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used for the assay.

  • A serial two-fold dilution of the test compound (novel pyrido[2,3-b]pyrazine derivative or ciprofloxacin) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • This creates a range of decreasing concentrations of the antimicrobial agent across the rows of the plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) to ensure bacterial growth and a negative control (broth only) to check for contamination.

  • The microtiter plate is then incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Plate Microtiter Plate Preparation Plate->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Workflow for MIC Determination

Proposed Mechanism of Action

While the precise mechanism of action for pyrido[2,3-b]pyrazine derivatives is still under investigation, their structural similarity to quinolone antibiotics, such as ciprofloxacin, suggests a potential shared target. Quinolones are known to inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds can induce breaks in the bacterial DNA, ultimately leading to cell death.

The diagram below illustrates the proposed signaling pathway of inhibition for these compounds, targeting bacterial DNA replication.

Signaling_Pathway cluster_drug Antibacterial Agent cluster_target Bacterial Target cluster_process Cellular Process Drug Pyrido[2,3-b]pyrazine Derivative or Ciprofloxacin Gyrase DNA Gyrase Drug->Gyrase TopoIV Topoisomerase IV Drug->TopoIV Replication DNA Replication Gyrase->Replication Inhibits TopoIV->Replication Inhibits DNABreaks DNA Strand Breaks Replication->DNABreaks Leads to CellDeath Bacterial Cell Death DNABreaks->CellDeath Induces

Proposed Mechanism of Action

References

A Head-to-Head Comparison of Ligands for the Suzuki Coupling of Bromopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine scaffolds is a critical task. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds to create novel biaryl and heteroaryl structures. However, the success of this reaction, particularly with challenging substrates like bromopyridines, is highly dependent on the choice of ligand coordinated to the palladium catalyst. This guide provides an objective, data-driven comparison of different ligands for the Suzuki coupling of bromopyridines, offering insights into their performance and providing detailed experimental protocols to aid in reaction optimization.

The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For bromopyridines, which can be challenging substrates due to the potential for catalyst inhibition by the pyridine nitrogen, the use of bulky and electron-rich ligands is often necessary to achieve high yields and reaction efficiency.[1] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]

Comparative Performance of Ligands

To illustrate the impact of ligand selection, the following table summarizes the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid. The data, compiled from various sources, highlights the differences in catalytic efficiency under specific reaction conditions.

Ligand/Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[1]
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane10049595[1]
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100298196[1]
Pd(OAc)₂ / cataCXium A 0.05K₃PO₄Toluene/H₂O1001>99~1980

Note on Data: The presented data is based on the Suzuki coupling of 3-bromopyridine with phenylboronic acid. While efforts were made to standardize the comparison, reaction conditions and reporting metrics may vary between sources. The TON is calculated as (moles of product / moles of catalyst).

Ligand Classes at a Glance

Phosphine Ligands: This is the most traditional and widely used class of ligands for Suzuki couplings.

  • Triphenylphosphine (PPh₃): A classical and cost-effective ligand, it can be effective for some substrates but often requires higher catalyst loadings and temperatures for challenging couplings like those involving bromopyridines.[1]

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are bulky, electron-rich biaryl phosphine ligands that have shown exceptional activity in a wide range of cross-coupling reactions.[2][3] They can facilitate reactions at lower catalyst loadings and milder conditions, even with unactivated aryl chlorides.[4] SPhos, for instance, is known for its high reactivity and stability.[2][4]

  • cataCXium A: A highly effective and sterically demanding phosphine ligand that has demonstrated very high turnover numbers in the Suzuki coupling of aryl chlorides, indicating high catalyst efficiency.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.

  • PEPPSI-IPr: This (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst features a bulky NHC ligand. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often leading to excellent yields with very low catalyst loadings and short reaction times, particularly for heteroaryl couplings.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of catalyst systems.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is adapted for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using a palladium acetate precursor and a Buchwald phosphine ligand.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using an NHC Pre-catalyst (e.g., PEPPSI-IPr)

This protocol outlines the use of a pre-formed palladium-NHC complex for the Suzuki coupling.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed tert-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromopyridine, arylboronic acid, cesium carbonate, and PEPPSI-IPr catalyst to an oven-dried reaction vial.

  • Add the degassed tert-Amyl alcohol.

  • Seal the vial and heat the reaction mixture in a preheated aluminum block at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (Bromopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 (Arylboronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Ligand Comparison cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Reactants: Bromopyridine, Boronic Acid, Base catalyst 2. Add Catalyst System: Pd source + Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat and Stir under Inert Atmosphere solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor extract 6. Quench and Extract monitor->extract purify 7. Purify (Column Chromatography) extract->purify analyze 8. Characterize Product purify->analyze

Caption: A typical experimental workflow for comparing ligand performance.

References

Comparative Guide to the Structural Activity Relationship (SAR) of 7-Substituted Pyrido[2,3-b]pyrazines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-substituted pyrido[2,3-b]pyrazines, a promising class of heterocyclic compounds exhibiting potent anticancer activities. By exploring their structural activity relationships (SAR), this document aims to facilitate the rational design of novel and more effective therapeutic agents. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a background in medicinal chemistry and drug discovery.

Introduction

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The core structure of these molecules serves as a versatile scaffold for the development of inhibitors targeting key signaling pathways implicated in cancer progression.[2][3] Notably, substitutions at the 7-position of the pyrido[2,3-b]pyrazine ring have been shown to be critical for modulating their biological activity, particularly their efficacy as kinase inhibitors.[2][4] This guide focuses on the SAR of these 7-substituted analogs, with a particular emphasis on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6][7]

Data Presentation: SAR of 7-Substituted Pyrido[2,3-b]pyrazines

The following table summarizes the in vitro anticancer activity of various 7-substituted pyrido[2,3-b]pyrazine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

Compound ID7-SubstituentCancer Cell LineIC50 (µM)Target/Pathway
14a PhenylaminoHCC1954 (Breast Cancer)Low micromolarPI3Kα
7n Heteroaromatic moietyPC9 (NSCLC)0.09Overcomes Erlotinib Resistance
7n Heteroaromatic moietyPC9-ER (Erlotinib-Resistant NSCLC)0.15Overcomes Erlotinib Resistance

Note: "Low micromolar" indicates that the specific value was not provided in the abstract, but the activity was described as such in the source material.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 7-substituted pyrido[2,3-b]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the target kinase, a specific substrate for the kinase, ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: After the incubation, the reaction is stopped, and a detection reagent is added. The detection method can vary depending on the assay format and may involve measuring the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include fluorescence, luminescence, or radioactivity.

  • Data Measurement: The signal generated by the detection reagent is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The following diagram illustrates the mechanism of action of 7-substituted pyrido[2,3-b]pyrazines as inhibitors of the PI3K/Akt/mTOR signaling pathway. These compounds are designed to target and inhibit the activity of PI3K, a key enzyme in this pathway, thereby blocking downstream signaling and leading to the inhibition of cancer cell growth and proliferation.[5][6][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-substituted pyrido[2,3-b]pyrazines.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines the general workflow for the in vitro screening of 7-substituted pyrido[2,3-b]pyrazines to evaluate their anticancer activity. This process typically begins with a primary cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action.

Anticancer_Screening_Workflow Start Start: Synthesized 7-Substituted Pyrido[2,3-b]pyrazines PrimaryScreen Primary Screening: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Start->PrimaryScreen ActiveCompounds Identify Active Compounds (IC50 < Threshold) PrimaryScreen->ActiveCompounds SecondaryAssays Secondary Assays: Mechanism of Action Studies ActiveCompounds->SecondaryAssays Active SAR_Analysis SAR Analysis and Lead Optimization ActiveCompounds->SAR_Analysis Inactive KinaseAssay Kinase Inhibition Assay (e.g., PI3K) SecondaryAssays->KinaseAssay CellCycle Cell Cycle Analysis SecondaryAssays->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) SecondaryAssays->ApoptosisAssay KinaseAssay->SAR_Analysis CellCycle->SAR_Analysis ApoptosisAssay->SAR_Analysis

References

Safety Operating Guide

Safe Disposal of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is critical to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] In case of skin contact, wash the affected area immediately with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the individual to fresh air and consult a physician.[2]

Step-by-Step Disposal Protocol

As a brominated heterocyclic compound and a derivative of pyridine, this compound must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste stream should be kept separate from other chemical waste to avoid incompatible reactions. Specifically, store it away from strong oxidizing agents and acids.[1]

  • Containerization: Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container must be clearly labeled with the chemical name "this compound" and prominently display the associated hazard symbols (e.g., Toxic, Irritant).[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from sources of ignition and incompatible materials.[3][4]

  • Disposal Method: The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[5] The primary method employed by such facilities is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5][6] Do not pour this chemical down the drain or dispose of it in regular trash .[4][5]

  • Spill Management: In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] The absorbed material should then be collected, placed in a sealed container, and disposed of as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Summary of Safety and Disposal Information

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side-shields or chemical splash goggles, standard laboratory coat, and respiratory protection (use in a fume hood).[1]
Waste Classification Hazardous Waste.[1]
Primary Disposal Method Licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[5][6]
Prohibited Disposal Methods Do not discharge to sewer systems or dispose of in regular trash.[4][5]
Incompatible Materials Strong oxidizing agents and acids.[1][3]
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand) for small spills. Contact EHS for large spills.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal cluster_4 Spill Contingency A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) C Identify Waste as Hazardous: - Pure Compound - Contaminated Materials - Solutions B->C D Segregate from Incompatible Materials (Oxidizers, Acids) E Collect in a Labeled, Sealed, Compatible Container D->E F Store in a Designated Secure Accumulation Area G Arrange for Pickup by a Licensed Chemical Waste Vendor F->G H Final Disposal Method: Controlled Incineration Spill Spill Occurs SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Assess Size LargeSpill Large Spill: Evacuate & Contact EHS Spill->LargeSpill Assess Size SpillDisposal Dispose of Cleanup Material as Hazardous Waste SmallSpill->SpillDisposal

Caption: Disposal workflow for this compound.

Disclaimer: No specific experimental protocols for the chemical neutralization or deactivation of this compound were found in the available safety data sheets or literature. The disposal procedures outlined here are based on general best practices for brominated heterocyclic and pyridine-containing compounds. Always consult your institution's specific safety guidelines and EHS department for final approval of your disposal procedures.

References

Essential Safety and Operational Guidance for 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS Number: 168123-82-8), this guide provides immediate and essential safety protocols and logistical plans. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling powdered chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).NIOSH-approved N95 or higher-rated particulate respirator.Lab coat.
Solution Preparation and Handling Chemical splash goggles.Nitrile or neoprene gloves.Use in a certified chemical fume hood.Lab coat.
Syntheses and Reactions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Use in a certified chemical fume hood.Chemical-resistant lab coat or apron over a standard lab coat.
Spill Cleanup (Small) Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.NIOSH-approved respirator with organic vapor and particulate cartridges.Chemical-resistant lab coat or apron.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe verify_hood Verify Fume Hood Functionality gather_ppe->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Glassware and Surfaces conduct_exp->decontaminate package_waste Package Solid and Liquid Waste Separately decontaminate->package_waste label_waste Label Waste Containers Clearly package_waste->label_waste dispose Dispose via Licensed Chemical Waste Contractor label_waste->dispose

Figure 1: Safe handling and disposal workflow for this compound.

Operational Plan

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation.

  • PPE Availability: Ensure all necessary PPE is readily available and in good condition before commencing any work.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the airflow is adequate.

2. Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersion of dust.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Experimentation: Keep all reaction vessels and containers within the fume hood throughout the experiment.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces after use.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1]. Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[1].

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety and operational guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment.

References

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